Physicochemical Profiling & Synthetic Utility of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
[1][2] Executive Summary 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is a heteroaromatic secondary amine serving as a high-value building block in medicinal chemistry.[1][2] Characterized by a "privileged scaffold" arch...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is a heteroaromatic secondary amine serving as a high-value building block in medicinal chemistry.[1][2] Characterized by a "privileged scaffold" architecture—combining an electron-rich pyrazole core with a lipophilic furan moiety—it is frequently utilized in the synthesis of kinase inhibitors (specifically CDK2 and JAK family targets) and GPCR ligands.[1][2]
This guide provides a definitive technical profile of the compound, detailing its physicochemical parameters, a validated synthetic route via reductive amination, and critical handling protocols.[1][2] It is designed to allow researchers to autonomously validate the compound's identity and assess its suitability for lead optimization campaigns.[1][2]
Chemical Identity & Structural Analysis[1][2][3][4]
The compound features a 1,4-disubstituted pyrazole ring linked via a methylene bridge to a furan ring.[1][2] This connectivity confers a balance of hydrogen bond donors (HBD) and acceptors (HBA), optimizing it for hydrophobic pocket binding in protein targets.[1][2]
The molecule consists of three distinct domains affecting its reactivity and binding:
The Pyrazole Core: Acts as a weak base and a scaffold for pi-pi stacking.[1][2]
The Secondary Amine: The primary site for further functionalization (e.g., acylation, urea formation) and a key H-bond donor.[1][2]
The Furan Ring: A lipophilic, aromatic bioisostere often susceptible to metabolic oxidation (CYP450 mediated).[1][2]
Physicochemical Properties (In Silico & Experimental Consensus)
The following data aggregates predicted consensus values (ACD/Labs, ChemAxon) and standard experimental observations for this structural class.
Property
Value
Interpretation for Drug Discovery
cLogP
1.15 ± 0.4
Ideal. Highly permeable; falls within the "Golden Triangle" for oral bioavailability.[1][2]
TPSA
~41.5 Ų
High Permeability. Well below the 140 Ų limit, suggesting blood-brain barrier (BBB) penetration potential.[1][2]
pKa (Base)
3.5 - 4.2
Weak Base. The pyrazole nitrogen is weakly basic; the secondary amine is less basic due to heteroaryl conjugation.[1][2] Neutral at physiological pH (7.4).[1][2]
Solubility (Aq)
Low (< 0.5 mg/mL)
Requires co-solvents (DMSO, PEG-400) for biological assays.[1][2]
Solid at room temperature; low melting point suggests easy crystallization but potential for sublimation.[1][2]
Lipinski Status
Pass (0 Violations)
Excellent starting point for fragment-based drug design (FBDD).[1][2]
Validated Synthetic Protocol: Reductive Amination
While commercial sources exist, in-house synthesis is often required for isotopic labeling or derivative creation.[1][2] The most robust route is the reductive amination of 1-ethyl-1H-pyrazol-4-amine with furfural .[1][2]
Reaction Pathway
The synthesis proceeds via the formation of an imine intermediate (Schiff base), followed by selective reduction.[1][2] Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mildness, preventing reduction of the furan ring or pyrazole double bonds.[1][2]
Figure 1: Step-wise reductive amination workflow for high-yield synthesis.
Detailed Methodology
Imine Formation: Dissolve 1-ethyl-1H-pyrazol-4-amine (1.0 eq) and furfural (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add Acetic Acid (1.0 eq) to catalyze imine formation.[1][2] Stir at Room Temperature (RT) for 30–60 minutes.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Allow to warm to RT and stir overnight (12h) under Nitrogen atmosphere.
Work-up: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
Purification: Purify via flash chromatography (Silica gel). Eluent: 0–5% Methanol in DCM.[1][2] The secondary amine typically elutes just after unreacted aldehyde.[1][2]
Critical Control Point: Avoid using Sodium Cyanoborohydride if possible to eliminate toxic cyanide waste, unless the imine is sterically hindered (unlikely here).[1][2]
Analytical Characterization (Expectations)
To validate the synthesized compound, compare spectral data against these predicted chemical shifts.
Fragmentation Pattern: Expect a strong fragment at m/z 81 (furfuryl cation) and m/z 110 (1-ethyl-4-aminopyrazole core).[1][2]
Biological Applications & Stability[2][4][7]
Target Profile
This compound acts as a scaffold mimetic for ATP-competitive inhibitors.[1][2]
Kinase Inhibition: The pyrazole-amine motif mimics the adenine ring of ATP, forming key H-bonds with the hinge region of kinases (e.g., CDK2, Aurora kinases).[1][2]
Fragment Screening: Due to its low MW (<200) and high ligand efficiency (LE), it is an ideal "seed" for fragment growing strategies.[1][2]
Metabolic Stability Logic
Researchers must be aware of the metabolic liabilities associated with the furan ring.[1][2]
Figure 2: Metabolic stability assessment and optimization logic.
Recommendation: For early-stage biochemical assays, the furan is stable.[1][2] For in vivo PK studies, monitor for furan ring opening (reactive metabolite formation).[1][2] If toxicity is observed, replace the furan with a thiophene or pyridine isostere.[1][2]
Storage and Handling
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine can absorb CO₂ from air over time; the furan ring is light-sensitive (store in amber vials).[1][2]
Solubility for Assays:
Stock: 100 mM in DMSO (Clear, stable at -20°C for 6 months).
Assay Buffer: Soluble up to 100 µM in PBS (pH 7.4) with <1% DMSO.
References
ChemScene. (2025).[1][2] 1-Ethyl-N-(furan-2-ylmethyl)-1h-pyrazol-4-amine Product Data (CAS 1006957-12-5).[1][2] Retrieved from [1][2]
PubChem. (2025).[1][2] Compound Summary: Pyrazole-amine derivatives and computed properties. National Library of Medicine.[1][2] Retrieved from [1][2]
MDPI. (2022).[1][2] Recent Advances in Synthesis and Properties of Pyrazoles.[1][2][3][4] Molecules.[1][2][5][6][3][4][7][8] Retrieved from [1][2]
National Institutes of Health (NIH). (2023).[1][2] Discovery of Pyrazole-Derived CDK2 Inhibitors.[1][2][8] PubMed.[1][2] Retrieved from [1][2]
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Pyrazole amines.[1][2] Retrieved from [1][2]
1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine (CAS 1006957-12-5): A Privileged Bifunctional Scaffold in Modern Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of binding to diverse target classes with high affinity—are crit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of binding to diverse target classes with high affinity—are critical for accelerating drug discovery. 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine (CAS: 1006957-12-5) is a highly specialized, bifunctional building block that merges two such privileged motifs: a 1-ethyl-1H-pyrazol-4-amine core and a furan-2-ylmethyl (furfuryl) appendage[1][2].
This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical rationale, synthetic methodologies, and applications in fragment-based drug discovery (FBDD) and high-throughput library generation. By understanding the causality behind its structural features and synthetic handling, researchers can effectively leverage this scaffold to design potent kinase inhibitors, GPCR ligands, and anti-inflammatory agents.
Physicochemical Profiling & Structural Rationale
The utility of CAS 1006957-12-5 stems from its precise balance of lipophilicity, hydrogen-bonding capability, and spatial geometry. It is fully compliant with the "Rule of 3" for fragment-based drug discovery, making it an ideal starting point for hit-to-lead optimization.
Quantitative Data Summary
Property
Value
Structural Rationale & Implication
CAS Number
1006957-12-5
Unique identifier for procurement and database tracking.
Molecular Formula
C₁₀H₁₃N₃O
Indicates a low molecular weight fragment.
Molecular Weight
191.23 g/mol
Ideal for FBDD; allows for significant mass addition during lead optimization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors
1 (Secondary Amine)
Provides a critical synthetic vector for further functionalization (e.g., amidation, urea formation)[3].
Hydrogen Bond Acceptors
3 (N, N, O)
Facilitates essential interactions with protein backbones, particularly the hinge region of kinases[1].
cLogP (estimated)
~1.5 - 2.0
Optimal lipophilicity for cell permeability without causing excessive hydrophobic trapping or non-specific binding.
The Pyrazole Pharmacophore
The 1-ethyl-1H-pyrazol-4-amine moiety is a well-documented bioisostere for the adenine ring of ATP. In kinase inhibitor design (e.g., targeting JAK/STAT or Pim kinases), the pyrazole nitrogens act as a potent hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region[1][4]. The N1-ethyl substitution serves a dual purpose: it prevents tautomerization, locking the pyrazole into a single, predictable conformation, and it provides a vector to probe small, lipophilic pockets adjacent to the ATP-binding site.
The Furan-2-ylmethyl Appendage
The furan ring is an electron-rich, heteroaromatic system that frequently engages in
stacking or edge-to-face interactions within hydrophobic target pockets (such as the DFG-out conformation in kinases)[5]. The methylene linker (-CH₂-) between the furan and the secondary amine provides essential conformational flexibility, allowing the furan ring to adopt optimal geometries for target binding that rigid, fully conjugated systems cannot achieve.
Synthetic Methodologies: The Reductive Amination Workflow
The most robust and scalable method for synthesizing 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is the direct reductive amination of 1-ethyl-1H-pyrazol-4-amine with furan-2-carbaldehyde (furfural)[6].
Causality in Reagent Selection
To ensure a self-validating and high-yielding protocol, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected as the reducing agent over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).
Why STAB? STAB is a mild reducing agent that exhibits remarkable selectivity. It does not readily reduce aldehydes at room temperature. This prevents the premature reduction of furan-2-carbaldehyde to furfuryl alcohol, ensuring that the electrophile remains available to form the intermediate imine[7][8].
Why Acetic Acid? A catalytic amount of acetic acid (AcOH) is used to mildly protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating imine formation without degrading the acid-sensitive furan ring[7][9].
Caption: Reductive amination workflow for synthesizing CAS 1006957-12-5 using STAB.
Protocol 1: Step-by-Step Synthesis of CAS 1006957-12-5
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1-ethyl-1H-pyrazol-4-amine (1.0 equiv) and furan-2-carbaldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
Catalysis: Add glacial acetic acid (1.2 equiv) dropwise. Stir the mixture at room temperature for 30 minutes to allow the imine intermediate to fully form. Validation checkpoint: TLC or LC-MS should indicate the disappearance of the starting amine.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portionwise over 10 minutes to prevent mild exotherms. Stir the suspension at room temperature for 4-6 hours[8].
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.
Application in Drug Discovery: Mechanistic Insights
Once synthesized, the secondary amine of CAS 1006957-12-5 serves as a versatile nucleophile for library generation. It is highly reactive toward isocyanates, sulfonyl chlorides, and acyl chlorides, allowing medicinal chemists to rapidly build complex molecules.
Targeting the JAK/STAT Pathway
Abnormalities in the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway are implicated in severe immunodeficiencies, rheumatoid arthritis, and various malignancies[1]. Pyrazole-4-amine derivatives are renowned for their ability to act as potent, ATP-competitive JAK inhibitors[1]. By functionalizing the secondary amine of CAS 1006957-12-5 with a pyrimidine or quinazoline core, researchers can create molecules that lock into the JAK hinge region while the furan ring extends into the solvent-exposed or allosteric pockets to drive isoform selectivity (e.g., JAK1 vs. JAK2).
Caption: Mechanism of action for pyrazole-derived inhibitors targeting the JAK/STAT signaling pathway.
Experimental Workflows for Library Generation
To utilize CAS 1006957-12-5 in a high-throughput drug discovery setting, robust, self-validating derivatization protocols are required. The formation of ureas is a preferred strategy, as ureas are metabolically stable and provide rigid hydrogen-bond donor/acceptor motifs that enhance target affinity.
Stock Preparation: Prepare a 0.1 M solution of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine in anhydrous DCM containing 2.0 equiv of N,N-Diisopropylethylamine (DIPEA).
Dispensation: Dispense 500 µL (50 µmol) of the scaffold solution into a 96-well synthesis plate.
Electrophile Addition: Add 1.1 equiv of diverse isocyanates (e.g., phenyl isocyanate, cyclopentyl isocyanate) to the respective wells.
Reaction: Seal the plate and agitate at room temperature for 12 hours. Causality: DIPEA acts as a non-nucleophilic base to scavenge any trace acids and maintain the nucleophilicity of the secondary amine.
Scavenging & Filtration: Add polymer-supported trisamine resin to scavenge unreacted isocyanates. Agitate for 2 hours, then filter the plate into a collection block and evaporate the solvent using a centrifugal evaporator.
Validation: Analyze the resulting urea library via high-throughput LC-MS. The expected mass is [M+H]⁺ = 192.23 + Mass(Isocyanate).
To validate the biological efficacy of the synthesized derivatives:
Incubate the purified compounds (in a 10-point dose-response curve) with recombinant JAK1 enzyme, ATP (at its
value), and a biotinylated peptide substrate in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
After 60 minutes, halt the reaction by adding a TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).
Causality: If the pyrazole derivative successfully binds the ATP hinge region, phosphorylation is inhibited. This prevents the Europium antibody from binding the substrate, resulting in a quantifiable decrease in the TR-FRET signal (Emission ratio 665 nm / 615 nm).
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
Wu, Y., et al. (2020). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]
Li, G., et al. (2022). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. ACS Omega. Available at:[Link]
Molecular Architecture and Synthetic Methodologies of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine in Targeted Drug Discovery
Executive Summary In the landscape of modern fragment-based drug discovery (FBDD) and targeted kinase inhibition, the construction of highly specific, low-molecular-weight pharmacophores is paramount. 1-Ethyl-N-(2-furylm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern fragment-based drug discovery (FBDD) and targeted kinase inhibition, the construction of highly specific, low-molecular-weight pharmacophores is paramount. 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine (C₁₀H₁₃N₃O) represents a highly versatile, modular building block. By coupling the established hydrogen-bonding capacity of an N-alkylated pyrazole with the lipophilic, electron-rich properties of a furfuryl appendage, this molecule serves as an optimal scaffold for developing targeted therapeutics.
This technical guide dissects the physicochemical profile, mechanistic synthesis, and biological applications of this compound, providing drug development professionals with a rigorous, self-validating framework for its utilization.
Physicochemical Profiling & Structural Analysis
The structural elegance of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine lies in its dual-motif architecture.
The 1-Ethyl-1H-pyrazol-4-amine Core: Pyrazole rings are privileged scaffolds in medicinal chemistry, frequently utilized to target the ATP-binding hinge region of kinases such as FGFR[1] and Pim kinases[2]. The ethyl group at the N1 position provides a steric shield that directs binding orientation, while the C4-amine serves as a critical vector for functionalization.
The Furfuryl (2-Furylmethyl) Appendage: The furan ring introduces a hydrophobic moiety capable of engaging in
stacking interactions within hydrophobic pockets of target proteins. Furthermore, pyrazole derivatives bearing such functional groups have demonstrated potent efficacy in modulating metabolic pathways, including Lactate Dehydrogenase (LDH) inhibition in oncology models[3].
To facilitate rational drug design, the quantitative physicochemical parameters of the molecule are summarized below. These metrics confirm its strict adherence to Lipinski’s Rule of Five, making it an ideal candidate for oral bioavailability.
Table 1: Quantitative Physicochemical Data
Property
Value
Rationale / Pharmacokinetic Significance
Molecular Formula
C₁₀H₁₃N₃O
Core atomic composition.
Molecular Weight
191.23 g/mol
Highly efficient fragment for FBDD (MW < 300 Da).
cLogP (Estimated)
1.8
Optimal lipophilicity for passive membrane permeability.
Hydrogen Bond Donors
1
The secondary amine serves as a highly directional H-bond donor.
Hydrogen Bond Acceptors
4
Pyrazole N, Furan O, and Amine N facilitate target engagement.
Topological Polar Surface Area
53.2 Ų
Excellent metric for cellular and oral bioavailability (Ideal < 140 Ų).
Synthetic Strategy & Mechanistic Rationale
The synthesis of secondary amines from primary heteroaromatic amines requires precise chemoselectivity to prevent over-alkylation. Direct alkylation of 1-ethyl-1H-pyrazol-4-amine with furfuryl chloride often yields complex mixtures of secondary and tertiary amines. Therefore, reductive amination using furfural is the gold standard.
Commercially available precursors, such as 1-ethyl-1H-pyrazol-4-amine monohydrochloride, provide a stable, high-purity starting point for this workflow[4].
Self-Validating Protocol: Reductive Amination
Objective: Synthesize 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine via the controlled condensation and subsequent reduction of 1-ethyl-1H-pyrazol-4-amine and furfural.
Step 1: Iminium Ion Formation (The Checkpoint)
Free-base the starting material (if using the hydrochloride salt[4]) using triethylamine. Dissolve 1.0 equivalent of 1-ethyl-1H-pyrazol-4-amine in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
Causality: The C4-amine of the pyrazole is electronically deactivated due to conjugation with the aromatic ring. AcOH acts as a mild Brønsted acid that selectively protonates the highly electrophilic furfural carbonyl oxygen without fully protonating the weakly nucleophilic pyrazole amine (pKa ~4.5). This dramatically accelerates imine formation.
Self-Validation Check: Stir at room temperature for 2 hours. Do NOT proceed until LC-MS analysis confirms >90% consumption of the primary amine and the dominant presence of the protonated iminium intermediate (m/z 190.1 [M+H]⁺). This prevents the premature reduction of unreacted furfural into furfuryl alcohol.
Step 2: Selective Hydride Reduction
Cool the validated reaction mixture to 0 °C to control the exothermic reduction.
Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
Causality: NaBH(OAc)₃ is explicitly chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering it a mild reducing agent. It is entirely unreactive toward unprotonated aldehydes but rapidly reduces the highly electrophilic iminium ion, ensuring absolute chemoselectivity.
Allow the reaction to warm to room temperature and stir for 12 hours.
Step 3: Quench and Isolation
Quench the reaction carefully with saturated aqueous NaHCO₃.
Causality: This neutralizes the acetic acid catalyst and safely decomposes any residual borohydride species, preventing downstream degradation of the electron-rich furan ring.
Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.
Step-by-step synthetic workflow and quality control checkpoints.
Once synthesized, 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine acts as a potent structural core for competitive ATP-site inhibitors. In the context of Fibroblast Growth Factor Receptor (FGFR) driven malignancies, pyrazole-based inhibitors[1] lodge into the kinase hinge region. The nitrogen atoms of the pyrazole form critical bidentate hydrogen bonds with the backbone amides of the hinge, while the furfuryl group extends into the hydrophobic DFG-out pocket, effectively halting the downstream signaling cascade.
Mechanism of action: Pyrazole-based inhibition of the FGFR signaling cascade.
Mechanistic Profiling of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
The following technical guide details the mechanistic profile of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine (CAS 1006957-12-5), treating it as a privileged scaffold and chemical probe within the context of medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the mechanistic profile of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine (CAS 1006957-12-5), treating it as a privileged scaffold and chemical probe within the context of medicinal chemistry.
Given the absence of a single, definitive clinical trial for this specific CAS number, this guide synthesizes its mechanism based on established Structure-Activity Relationships (SAR) for pyrazole-4-amine derivatives, which are widely recognized as ATP-competitive kinase inhibitors and building blocks for bioactive molecules.
An In-Depth Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary
1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is a synthetic small molecule belonging to the aminopyrazole class. In drug discovery, this structure functions as a privileged scaffold , primarily serving as a bioisostere for the adenine ring of ATP. Its mechanism of action is defined by its ability to compete with ATP for the nucleotide-binding pocket of protein kinases, specifically targeting the hinge region .
This guide explores its molecular interactions, structural biology, and utility as a fragment-based lead for developing inhibitors against targets such as Cyclin-Dependent Kinases (CDKs) , Janus Kinases (JAKs) , and Aurora Kinases .
Chemical Identity & Physicochemical Profile
Before delineating the mechanism, the researcher must understand the probe's physical constraints.
Property
Data
Relevance
IUPAC Name
1-Ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine
Official nomenclature
CAS Number
1006957-12-5
Unique identifier
Molecular Formula
C₁₀H₁₃N₃O
Stoichiometry
Molecular Weight
191.23 g/mol
Fragment-like (Rule of 3 compliant)
H-Bond Donors
1 (Secondary Amine)
Critical for Hinge Binding
H-Bond Acceptors
3 (Pyrazole N, Furan O)
Critical for Hinge Binding
LogP (Predicted)
~1.2 - 1.5
Good membrane permeability
Topological PSA
~45 Ų
High oral bioavailability potential
Primary Mechanism of Action: ATP-Competitive Inhibition
The core mechanism of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is Type I Kinase Inhibition . It binds to the active conformation (DFG-in) of the kinase domain.
Structural Biology of Binding
The molecule mimics the hydrogen-bonding pattern of the adenine base of ATP.
Hinge Region Interaction (The "Anchor") :
The pyrazole N2 (nitrogen at position 2) acts as a Hydrogen Bond Acceptor , interacting with the backbone NH of a specific residue in the kinase hinge region (e.g., Glu81 in CDK2).
The exocyclic 4-amino group (N-H) acts as a Hydrogen Bond Donor , interacting with the backbone Carbonyl (C=O) of the hinge residue (e.g., Leu83 in CDK2).
Hydrophobic Pocket Occupancy :
The Furan ring (linked via methylene) projects into the Hydrophobic Pocket I or the Gatekeeper region , displacing water molecules and providing entropic gain. The aromatic furan ring may also engage in
stacking with phenylalanine or tyrosine residues in the P-loop.
Solvent Front Interaction :
The 1-Ethyl group orients towards the solvent front, improving solubility and preventing steric clash with the ribose-binding pocket.
Visualization of Binding Mode
The following diagram illustrates the theoretical binding mode of the scaffold within a generic kinase ATP-binding pocket.
Caption: Theoretical binding mode of the aminopyrazole scaffold within the kinase ATP pocket, highlighting critical H-bond and hydrophobic interactions.
Downstream Signaling Effects
Upon binding, the molecule inhibits the phosphorylation activity of the target kinase. While the specific downstream effects depend on the exact kinase targeted (determined by the selectivity profile of the furan/ethyl substituents), the general pathway modulation for this scaffold includes:
Cell Cycle Arrest :
Target : CDKs (Cyclin-Dependent Kinases).
Effect : Inhibition of the G1/S or G2/M phase transition.
Mechanism : Prevents phosphorylation of Rb (Retinoblastoma protein), leading to E2F sequestration.
Apoptosis Induction :
Target : Aurora Kinases or PLK1.
Effect : Disruption of centrosome maturation and spindle assembly.
Mechanism : Triggers the Spindle Assembly Checkpoint (SAC), leading to Mitotic Catastrophe.
Anti-Inflammatory Signaling :
Target : JAKs (Janus Kinases) or p38 MAPK.
Effect : Reduced cytokine production (IL-6, TNF-
).
Mechanism : Blocks the STAT phosphorylation cascade.
Experimental Validation Protocols
To validate the mechanism of action for this specific probe, researchers should employ the following self-validating workflow.
In Vitro Kinase Assay (ADP-Glo™)
Purpose : Quantify the IC50 of the compound against a panel of kinases.
Purpose : Confirm physical binding to the target protein.
Protocol :
Mix Protein (2
M) + SYPRO Orange Dye + Ligand (10-50 M).
Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
Readout : Monitor Fluorescence (unfolding exposes hydrophobic core to dye).
Result : A positive shift in Melting Temperature (
C) confirms ligand binding and stabilization.
Synthesis Pathway
Understanding the synthesis is crucial for derivatization (SAR expansion).
Starting Material : 1-Ethyl-4-nitro-1H-pyrazole .
Reduction : Hydrogenation (H2, Pd/C) or chemical reduction (SnCl2) to yield 1-Ethyl-1H-pyrazol-4-amine .
Reductive Amination :
React the amine with Furfural (Furan-2-carboxaldehyde).
Form the Schiff Base intermediate.
Reduce in situ with Sodium Triacetoxyborohydride (NaBH(OAc)3) .
Purification : Silica gel chromatography (DCM/MeOH).
References
Nitulescu, G. M., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134.[1] Link
Fabbro, D., et al. (2012). "Targeting Cancer with Small-Molecular-Weight Kinase Inhibitors." Methods in Molecular Biology, 795, 1-34. Link
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. (Demonstrates the aminopyrazole/pyrimidine hinge binding mode). Link
PubChem Compound Summary . "1-Ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1006957-12-5)." National Center for Biotechnology Information. Link
Spectroscopic Elucidation of Novel Pyrazole Scaffolds: A Mechanistic and Technical Guide
Executive Summary & Mechanistic Grounding Pyrazole derivatives—defined by a unique five-membered heteroaromatic ring containing two adjacent nitrogen atoms—are foundational to modern pharmacophores[1]. Their diverse biol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Grounding
Pyrazole derivatives—defined by a unique five-membered heteroaromatic ring containing two adjacent nitrogen atoms—are foundational to modern pharmacophores[1]. Their diverse biological activities, ranging from anticancer to antidiabetic properties, make them prime targets in drug discovery[2][3]. The annular structure of a pyrazole features a pyrrole-type nitrogen (a proton donor) and a pyridine-type nitrogen (a proton acceptor), creating a highly specific electronic environment[1].
The synthesis of these compounds often involves the Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) or the Michael addition of hydrazines to chalcone derivatives[1][4]. Because these multi-component reactions frequently yield complex regioisomers, spectroscopic analysis is not merely a downstream compliance step; it is the definitive mechanistic proof of structural integrity and regioselectivity.
Workflow for the synthesis, purification, and spectroscopic validation of pyrazole derivatives.
Core Spectroscopic Modalities & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the substitution pattern of the pyrazole ring.
¹H NMR: The pyrazolic C4-H proton is highly diagnostic. Depending on the electron-withdrawing or donating nature of the substituents at N1, C3, and C5, this proton typically resonates as a distinct singlet between δ 6.0 and 8.5 ppm[3][5]. The use of deuterated dimethyl sulfoxide (DMSO-d6) is often preferred over CDCl3 because it disrupts intermolecular hydrogen bonding, allowing for the clear observation of exchangeable N-H protons (if the N1 position is unsubstituted)[3].
¹³C NMR: The carbon framework of the pyrazole ring exhibits a characteristic electronic shielding gradient. The C4 carbon is the most shielded, typically appearing at δ 100–115 ppm. Conversely, the C3 and C5 carbons are heavily deshielded due to their direct proximity to the electronegative nitrogen atoms, resonating between δ 135–155 ppm[3][5].
¹⁹F NMR: Modern pyrazole-based agrochemicals and drugs frequently incorporate trifluoromethoxy (-OCF3) or trifluoromethyl (-CF3) groups to enhance metabolic stability. ¹⁹F NMR provides an orthogonal validation point, typically presenting as a sharp diagnostic singlet around δ -57.8 ppm[6].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of functional group transformations following cyclization. The formation of the pyrazole ring is validated by the disappearance of precursor carbonyl stretches (unless an acyl group is intentionally retained) and the emergence of characteristic heterocyclic vibrations. The pyrazolic C=N stretch typically appears at 1615–1627 cm⁻¹, while the N-N bond vibration is observed around 1511–1551 cm⁻¹[3].
High-Resolution Mass Spectrometry (HRMS)
HRMS (via Electrospray Ionization, ESI) is utilized to confirm the exact mass and isotopic distribution of the synthesized compound. For halogenated pyrazoles (e.g., containing Br or Cl), the distinct isotopic pattern (M, M+2, M+4) acts as a critical self-validating feature to confirm elemental composition[6][7].
Quantitative Data Presentation
The following table summarizes the expected spectroscopic benchmarks for novel pyrazole derivatives, serving as a reference matrix for structural validation.
Spectroscopic Modality
Target Nucleus / Bond
Expected Range / Signal
Mechanistic Significance
¹H NMR
Pyrazolic C4-H
δ 6.0 – 8.5 ppm (singlet)
Confirms ring closure; highly sensitive to adjacent substituents.
¹H NMR
Pyrazolic N1-H
δ 12.0 – 13.5 ppm (broad)
Indicates an unsubstituted N1 position; visible in DMSO-d6.
¹³C NMR
Pyrazolic C4
δ 100 – 115 ppm
Shielded carbon; differentiates C4 from C3/C5.
¹³C NMR
Pyrazolic C3 / C5
δ 135 – 155 ppm
Deshielded due to proximity to electronegative nitrogen atoms.
¹⁹F NMR
Aryl -OCF3 / -CF3
δ -57.0 to -58.0 ppm (singlet)
Confirms incorporation of fluorinated pharmacokinetic modifiers.
FTIR
C=N Stretch
1615 – 1630 cm⁻¹
Primary indicator of the pyrazole imine-like bond.
FTIR
N-N Stretch
1510 – 1555 cm⁻¹
Confirms the hydrazine-derived heterocyclic backbone.
HRMS
Molecular Ion [M+H]⁺
Exact Mass ± 5 ppm
Validates elemental composition and specific isotopic distributions.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that all analytical workflows operate as self-validating systems. A protocol must inherently prove its own accuracy during execution.
Sample Preparation & Internal Standardization: Dissolve 5–10 mg of the purified pyrazole in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS provides an absolute zero reference (δ 0.00 ppm). If the TMS peak drifts, the entire spectrum is invalid, thus self-validating the chemical shift scale.
Shimming and Locking: Insert the sample into the spectrometer (e.g., 400 MHz) and lock onto the deuterium signal of the DMSO-d6. Perform gradient shimming until the lock level is stable.
Causality: Locking compensates for magnetic field drift over the acquisition time. Proper shimming ensures a homogenous magnetic field, which is required to resolve fine coupling constants (J-values) necessary for distinguishing regioisomers.
Acquisition Parameters: Run a standard 1D ¹H sequence with a relaxation delay (D1) of at least 1.5 to 2.0 seconds.
Causality: A sufficient relaxation delay ensures complete longitudinal relaxation of all protons. This guarantees that the integration values are quantitatively accurate, allowing the researcher to validate the exact number of protons in the molecule[2][5].
Protocol B: Attenuated Total Reflectance (ATR) FTIR Workflow
Background Acquisition: Before loading the sample, collect a 32-scan background spectrum of the empty diamond ATR crystal.
Causality: This step subtracts ambient atmospheric interference (H₂O vapor and CO₂). A flat baseline at 2350 cm⁻¹ (CO₂) in the final spectrum validates that the background subtraction was successful.
Sample Application: Place 1–2 mg of the solid pyrazole directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.
Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample. Insufficient pressure leads to a sloping baseline and poor signal-to-noise ratios[3].
Data Collection & System Suitability: Acquire 32 scans at a resolution of 4 cm⁻¹. Periodically run a polystyrene standard film.
Causality: The polystyrene standard validates the optical alignment and wavelength accuracy of the interferometer, ensuring that the critical C=N and N-N bands reported are absolute[2].
References
Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents. National Center for Biotechnology Information (NCBI) / PMC.[Link]
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.[Link]
Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. Advanced Journal of Chemistry, Section A.[Link]
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. National Center for Biotechnology Information (NCBI) / PMC.[Link]
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience.[Link]
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI.[Link]
Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole. NIScPR.[Link]
The Pyrazole Scaffold in Modern Therapeutics: Target Landscape & Validation Protocols
Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique capacity to act as both a hydrogen bond donor and acceptor while maintaining aromati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique capacity to act as both a hydrogen bond donor and acceptor while maintaining aromatic stability.[1] Unlike its isomer imidazole, pyrazole offers distinct physicochemical properties—specifically a higher pKa and specific tautomeric equilibria—that allow it to navigate the lipophilic-hydrophilic balance required for oral bioavailability.
This technical guide analyzes the primary therapeutic targets of pyrazole-based small molecules, focusing on Protein Kinases (Oncology) and Cyclooxygenases/GPCRs (Inflammation/Pain). It provides a mechanistic breakdown of ligand-target interactions and details the experimental protocols required to validate these interactions in a drug discovery setting.
Part 1: The Pharmacophore & Structural Utility
The utility of the pyrazole ring stems from its ability to function as a bioisostere for amides, esters, and other aromatic rings. Its planar structure allows it to slot into narrow hydrophobic pockets, while the nitrogen atoms provide "anchor points" for hydrogen bonding.
Key Physicochemical Attributes[2][3][4][5]
Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium between two identical tautomers. In substituted pyrazoles, this equilibrium dictates the orientation of the N-H bond, which is critical for target recognition.
Dipole Moment: The adjacent nitrogens create a strong dipole, enhancing solubility compared to carbocyclic analogs.
H-Bonding:
N1 (Pyrrole-like): Hydrogen bond donor (HBD).
N2 (Pyridine-like): Hydrogen bond acceptor (HBA).
Visualization: The Pyrazole Interaction Logic
The following diagram illustrates how the pyrazole core interacts with a theoretical protein binding pocket, emphasizing the donor/acceptor duality.
Figure 1: Schematic representation of the pyrazole scaffold's dual H-bonding capability within a protein active site, typically the hinge region of kinases or the polar pocket of enzymes.
Part 2: Primary Target Class A — Protein Kinases (Oncology)
The most prolific application of pyrazoles is in the inhibition of protein kinases. The scaffold is an ideal ATP-mimetic .
Mechanism of Action: Hinge Binding
In the ATP-binding pocket of kinases, the adenine ring of ATP forms crucial hydrogen bonds with the kinase "hinge" region (the segment connecting the N-terminal and C-terminal lobes). Pyrazole derivatives mimic this interaction.
The Interaction: The pyrazole N2 accepts a proton from a hinge backbone amide, while the N1 (or an exocyclic amino group) donates a proton to a hinge backbone carbonyl.
Selectivity: Selectivity is achieved not by the pyrazole itself (which binds many kinases), but by the substituents (R-groups) that extend into the Gatekeeper pocket or the Solvent-exposed front .
Case Study: Crizotinib & Ruxolitinib
Crizotinib (ALK/ROS1 Inhibitor): Uses a 3-substituted pyrazole to anchor the molecule within the ATP pocket of the ALK tyrosine kinase.
Ruxolitinib (JAK1/2 Inhibitor): Features a pyrazole ring fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine system), which binds to the hinge region of Janus Kinases, blocking the phosphorylation of STAT proteins.
Figure 2: The MAPK/ERK signaling pathway showing the interception point of pyrazole-based kinase inhibitors at the Receptor Tyrosine Kinase (RTK) level.
Part 3: Primary Target Class B — Inflammation & GPCRs
Beyond kinases, pyrazoles are critical in targeting enzymes involved in inflammation and G-Protein Coupled Receptors (GPCRs).
Cyclooxygenase-2 (COX-2) Inhibition
Celecoxib is the archetype of this class.[2][3][4]
Target: COX-2 enzyme (inducible during inflammation).[2][3][4][5]
Mechanism: Competitive inhibition.
Structural Basis of Selectivity: COX-2 has a secondary "side pocket" that is accessible because of a valine residue (Val523) in the active site. In COX-1, this residue is isoleucine (Ile523), which is bulkier and blocks the pocket.
Pyrazole Role: The pyrazole ring serves as a rigid scaffold that orients a sulfonamide group into this COX-2 specific hydrophilic side pocket (binding Arg120 and Tyr355), while the phenyl rings engage hydrophobic channels.
Cannabinoid Receptor 1 (CB1) Antagonism
Rimonabant (SR141716A) utilizes a pyrazole core to act as an inverse agonist at the CB1 receptor.[6][7]
Tube B (COX-2): Recombinant Human COX-2 + Arachidonic Acid + Compound.
Incubation: 37°C for 2-5 minutes (COX reaction is rapid).
Termination: Stop reaction with HCl or Stannous Chloride.
Quantification: Measure Prostaglandin E2 (PGE2) levels using a PGE2-specific ELISA kit.
Calculation: Determine IC50 for both isoforms.
Target Profile:
(indicating high selectivity).
Visualization: SAR Optimization Cycle
Figure 3: The iterative Structure-Activity Relationship (SAR) cycle for optimizing pyrazole leads.
References
Ansari, A. et al. (2017). "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry.
Cui, J. J. et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry.
Kurumbail, R. G. et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature.
Lange, J. H. & Kruse, C. G. (2005). "Key structural requirements for the antagonist binding site of the cannabinoid CB1 receptor." Drug Discovery Today.
Zhang, J. et al. (2009). "Fluorometric screening of protein kinase inhibitors using a fluorescence resonance energy transfer-based assay." Analytical Biochemistry.
In silico modeling of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine interactions
Case Study: In Silico Modeling of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine Executive Summary This technical guide outlines a rigorous computational framework for characterizing 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-...
Author: BenchChem Technical Support Team. Date: March 2026
Case Study: In Silico Modeling of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
Executive Summary
This technical guide outlines a rigorous computational framework for characterizing 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine , a representative small molecule featuring a pyrazole core linked to a furan moiety via an amine bridge. This scaffold is chemically significant due to the "privileged" nature of pyrazoles in kinase inhibition and the metabolic liability associated with furan rings.
This guide departs from standard templates by integrating Quantum Mechanics (QM) for structural precision, Inverse Docking for target discovery, and Molecular Dynamics (MD) for stability profiling. It places special emphasis on the ADMET implications of the furan ring, a critical structural alert in medicinal chemistry.
Objective: To generate a thermodynamically valid 3D conformer. Standard force fields (MMFF94) often fail to accurately capture the conjugation effects between the pyrazole amine and the furan ring.
The Protocol (DFT Optimization)
We utilize Density Functional Theory (DFT) to optimize the geometry and calculate the electrostatic potential (ESP) charges, which are superior to Gasteiger charges for docking accuracy.
Software: ORCA or Gaussian (Proprietary), or NWChem (Open Source).
Method: B3LYP functional with 6-31G* basis set.[1]
The amine linker (-NH-) allows rotation. DFT reveals whether the furan and pyrazole rings prefer a coplanar (pi-stacking favorable) or twisted (solubility favorable) conformation. Field Insight: Pyrazole-4-amines often adopt a twisted geometry to fit into the ATP-binding pocket of kinases, forming a "hinge-binder" motif.
Phase 2: Target Identification (Inverse Docking)
Objective: Since the biological target is unspecified, we employ "Inverse Docking" to map the molecule against a database of therapeutically relevant proteins (Polypharmacology).
Workflow Diagram
Figure 1: Inverse docking workflow to identify potential biological targets for the orphan ligand.
Predicted Target Classes
Based on the pyrazole-amine scaffold, the following target classes are statistically most probable:
Target Class
Rationale
Key Residue Interactions
Tyrosine Kinases (e.g., JAK, SRC)
Pyrazole mimics the adenine ring of ATP.
Hinge region H-bonds (Glu/Leu backbone).
Cytochrome P450 (CYP)
Furan ring is a high-affinity substrate for heme iron.
Heme coordination; Metabolic activation.
Tubulin
Bi-aryl systems often bind the Colchicine site.
Hydrophobic pocket occupation.
Phase 3: Molecular Docking Protocol
Objective: To predict the binding affinity and pose within the identified target (e.g., a generic Kinase model like CDK2 or SRC).
Grid Box: Centered on the ATP-binding pocket (approx. 20Å x 20Å x 20Å).
Exhaustiveness: Set to 32 (high sampling) due to the flexibility of the ethyl and furan-methyl groups.
Interaction Analysis
The docking results must be validated by specific interactions:
Hinge Interaction: The pyrazole N2 (acceptor) and the exocyclic amine (donor) should form a bidentate H-bond with the kinase hinge region.
Gatekeeper Interaction: The ethyl group at N1 should orient towards the solvent or the ribose pocket, avoiding steric clash with the "Gatekeeper" residue.
Aromatic Stacking: The furan ring may engage in T-shaped pi-stacking with P-loop phenylalanines.
Phase 4: Molecular Dynamics (MD) Simulation
Objective: Validation of the docking pose stability over time (100 ns). Docking is static; MD reveals if the ligand stays bound.
GROMACS Simulation Pipeline
We use the GROMACS engine with the CHARMM36m force field (compatible with CGenFF for the ligand).
Figure 2: Step-by-step Molecular Dynamics simulation protocol using GROMACS.
Key Analysis Metrics
RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å relative to the protein backbone indicates a stable binding mode.
RMSF (Root Mean Square Fluctuation): High fluctuations in the loop regions are normal, but the binding pocket residues must remain rigid.
MMPBSA Binding Energy: A post-processing calculation (gmx_MMPBSA) to estimate
. A value lower than -30 kJ/mol suggests strong affinity.[1]
Phase 5: ADMET & The Furan Toxicity Alert
Critical Scientific Insight: The presence of the furan ring is a major structural alert.
Metabolic Bioactivation
Furan rings are often oxidized by CYP450 enzymes (specifically CYP2E1) to form cis-2-butene-1,4-dial , a highly reactive dicarbonyl intermediate.
Risk: This intermediate can form covalent adducts with proteins and DNA, leading to hepatotoxicity or carcinogenicity.
In Silico Prediction: Use FAME 3 or SwissADME to check for "Structural Alerts."
SwissADME Profile
Property
Prediction
Implication
Lipophilicity (LogP)
~2.5 - 3.0
Good oral bioavailability (Rule of 5 compliant).
Blood-Brain Barrier
High Probability
Small, lipophilic molecule; potential CNS side effects.
PAINS Alert
None
Pyrazole is stable; however, Furan triggers specific tox alerts.
GI Absorption
High
Suitable for oral dosing.
References
Trott, O., & Olson, A. J. (2010).[2][3] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2][3][4][5] Journal of Computational Chemistry. Link
Daina, A., Michielin, O., & Zoete, V. (2017).[6] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6][7][8][9] Scientific Reports.[8][10] Link
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug‐like molecules compatible with the CHARMM all‐atom additive biological force fields. Journal of Computational Chemistry. Link
Application Note: Scalable Synthesis of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
Executive Summary This application note details a robust, three-step synthesis protocol for 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine , a pharmacophore scaffold relevant to kinase inhibitor development (e.g., CDK2 inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, three-step synthesis protocol for 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine , a pharmacophore scaffold relevant to kinase inhibitor development (e.g., CDK2 inhibitors) and agrochemistry.
The protocol utilizes a Convergent Reductive Amination strategy, selected for its high chemoselectivity and operational simplicity compared to metal-catalyzed cross-coupling (Buchwald-Hartwig). By prioritizing the isolation of the stable intermediate 1-ethyl-1H-pyrazol-4-amine, this workflow minimizes the risk of furan ring degradation, a common issue in harsh acidic or oxidative conditions.
Retrosynthetic Analysis
The synthesis is disconnected into two primary commercially available precursors: 4-nitropyrazole and furfural (2-furaldehyde).
Caption: Retrosynthetic disconnection strategy isolating the stable pyrazole amine intermediate.
Experimental Protocols
Phase 1: Synthesis of 1-Ethyl-4-nitropyrazole
Objective: Regioselective N-alkylation of 4-nitropyrazole.
Rationale: 4-Nitropyrazole is symmetric; thus, N-alkylation yields a single regioisomer. The use of DMF and Cesium Carbonate (
) or Potassium Carbonate () ensures complete deprotonation and rapid kinetics.
Reagents & Materials:
Reagent
Equiv.
MW ( g/mol )
Role
4-Nitropyrazole
1.0
113.07
Substrate
Ethyl Iodide
1.2
155.97
Alkylating Agent
|
| 1.5 | 138.21 | Base |
| DMF (Anhydrous) | - | - | Solvent (0.5 M) |
Procedure:
Setup: Charge a round-bottom flask with 4-Nitropyrazole (1.0 equiv) and anhydrous DMF (5 mL per gram of substrate).
Activation: Add
(1.5 equiv) in one portion. Stir at room temperature (RT) for 15 minutes to form the pyrazolate anion.
Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise via syringe.
Note: Ethyl bromide can be used but requires heating to 60°C; Ethyl iodide proceeds at RT.
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product is less polar than the starting material.
Workup: Pour the mixture into ice-water (5x reaction volume). The product often precipitates as a solid.
If Solid: Filter, wash with water, and dry under vacuum.
If Oil: Extract with EtOAc (3x), wash organics with brine (2x) to remove DMF, dry over
, and concentrate.
Yield: Expected yield >90%.
Phase 2: Reduction to 1-Ethyl-1H-pyrazol-4-amine
Objective: Chemoselective reduction of the nitro group to the primary amine.
Rationale: Catalytic hydrogenation (
) is the "Gold Standard" for cleanliness. However, if an autoclave is unavailable, Iron/Ammonium Chloride () is a robust alternative that avoids special pressure equipment.
Method A: Catalytic Hydrogenation (Preferred)
Setup: Dissolve 1-Ethyl-4-nitropyrazole in Methanol (0.2 M).
Catalyst: Add 10 wt% Pd/C (5% by weight of substrate).
Reaction: Purge with
balloon or pressurize to 30 psi in a shaker. Stir vigorously for 4–12 hours.
Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH. Concentrate filtrate.
Storage: The amine is sensitive to oxidation. Store under Argon at -20°C or use immediately.
Method B: Iron-Mediated Reduction (Alternative)
Setup: Suspend substrate in EtOH/Water (3:1). Add
powder (5.0 equiv) and (5.0 equiv).
Reaction: Reflux (80°C) for 2 hours.
Workup: Filter hot through Celite. Concentrate to remove EtOH. Basify aqueous residue with
and extract with DCM.
Phase 3: Reductive Amination (Coupling)
Objective: Coupling of 1-Ethyl-1H-pyrazol-4-amine with Furfural.
Rationale: Direct condensation followed by reduction. We utilize Sodium Triacetoxyborohydride (STAB) . Unlike
, STAB is mild and does not reduce the aldehyde/ketone competitively, allowing for "one-pot" formation of the imine and subsequent reduction without isolating the unstable Schiff base.
Reagents & Materials:
Reagent
Equiv.
Role
1-Ethyl-1H-pyrazol-4-amine
1.0
Amine Component
Furfural
1.1
Carbonyl Component
NaBH(OAc)3
1.5
Reducing Agent
Acetic Acid (AcOH)
1.0
Catalyst (Optional)
| DCE or DCM | - | Solvent (0.2 M) |
Detailed Protocol:
Imine Formation:
Dissolve 1-Ethyl-1H-pyrazol-4-amine (1.0 equiv) in 1,2-Dichloroethane (DCE) or DCM.
Add Furfural (1.1 equiv).
Optional: Add 1.0 equiv of AcOH if reaction is sluggish (catalyzes imine formation).
Stir at RT for 30–60 minutes under Nitrogen.
Reduction:
Add Sodium Triacetoxyborohydride (
) (1.5 equiv) in portions over 10 minutes.
Caution: Mild gas evolution may occur.
Stir at RT for 12–16 hours.
Quench & Workup:
Quench with saturated aqueous
solution. Stir for 15 minutes to decompose boron complexes.
Separate layers. Extract aqueous layer with DCM (2x).
Combine organics, wash with Brine, dry over
.
Purification:
Concentrate to yield crude oil.
Purify via Flash Column Chromatography.
Eluent: 0-5% Methanol in DCM (Amine-silica or standard silica with 1%
additive prevents streaking).
Process Logic & Validation
Mechanism of Action: Reductive Amination
The reaction proceeds via an equilibrium formation of an iminium ion, which is irreversibly reduced by the hydride source.
Caption: Stepwise mechanistic pathway of the STAB-mediated reductive amination.
Quality Control (QC) Markers
To validate the synthesis, look for these characteristic NMR signals:
Furan Ring: Three distinct signals in the aromatic region (approx.
6.3, 6.4, 7.4 ppm).
Linker: A singlet at approx.
4.2 ppm representing the between the amine and furan.
Ethyl Group: A triplet (
1.4) and quartet ( 4.1).
Pyrazole: Two singlets (or doublets with small coupling) in the aromatic region (
Ensure is finely ground; switch to or heat to 60°C.
Incomplete Reduction (Step 3)
Wet solvent
STAB is moisture sensitive. Use anhydrous DCE/DCM.
Furan Decomposition
Acid too strong
Avoid strong mineral acids (HCl) during workup; Furan rings can open/polymerize.
Bis-alkylation
Excess aldehyde
Strictly control stoichiometry (1.1 equiv Furfural).
References
General Pyrazole Alkylation: Levin, M. D., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation."[2] Nature (2025).[2] Link (Contextual grounding for N1 selectivity).
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry (1996). Link (The foundational protocol for STAB reductions).
Furan Stability: Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes." INEOS OPEN (2021). Link (Demonstrates stability of pyrazole-furan systems under reductive amination conditions).
Nitro Reduction: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."[3][4][5] Link (General methodologies for Pd/C and Fe reductions).
Application Note I: Resolving Pyrazole Tautomerism and Regiochemistry via Advanced NMR
Advanced Analytical Characterization of Pyrazole Derivatives: Resolving Regiochemistry, Tautomerism, and Fragmentation Pathways As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associa...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Analytical Characterization of Pyrazole Derivatives: Resolving Regiochemistry, Tautomerism, and Fragmentation Pathways
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with pyrazole-containing compounds. Pyrazoles are a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of blockbuster drugs like celecoxib and ruxolitinib. However, their characterization is notoriously complex. The intrinsic annular tautomerism of the 1H-pyrazole ring, combined with the challenge of differentiating 3-substituted from 5-substituted regioisomers, demands a rigorous, multi-modal analytical approach.
This guide outlines field-proven application notes and self-validating protocols for the definitive structural elucidation of pyrazoles, focusing on advanced multinuclear NMR and high-resolution mass spectrometry (HRMS).
The Causality of the Challenge:
When synthesizing substituted pyrazoles (e.g., via the condensation of hydrazines with 1,3-diketones), chemists often obtain a mixture of regioisomers. Standard 1H and 13C NMR are frequently insufficient for distinguishing these isomers or their tautomeric states. At room temperature, rapid intermolecular proton exchange between the N1 and N2 atoms averages the NMR signals of the 3- and 5-positions[1].
The Analytical Solution:
To break this degeneracy, we must rely on 15N NMR and 2D NOESY. 15N NMR provides a stark contrast between the pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens. By utilizing 1H-15N HMBC, we can observe long-range couplings that definitively place substituents[2]. Furthermore, lowering the acquisition temperature (e.g., 170–175 K in THF-d8) or utilizing solid-state 15N CP/MAS NMR "freezes" the tautomeric equilibrium, allowing for the observation of individual tautomers. In complex synthetic cannabinoids like AB-CHMFUPPYCA, distinguishing the 3,5-regioisomer from the 5,3-regioisomer relies entirely on mapping these precise 1H-15N HMBC and NOESY correlations[3].
Table 1: Diagnostic Multinuclear NMR Chemical Shifts for Pyrazoles
(Note: 15N shifts are referenced to the liquid NH3 scale)
Nucleus
Tautomeric State / Position
Typical Chemical Shift (ppm)
Diagnostic Utility
15N
Pyrrole-like (N-1, -NH-)
~190 to 200
Identifies the protonated/substituted nitrogen; highly sensitive to H-bonding[2].
15N
Pyridine-like (N-2, -N=)
~245 to 265
Identifies the unprotonated nitrogen; confirms ring closure[2].
13C
C-3 / C-5
128 to 165
Differentiates regioisomers; carbons bearing electronegative substituents are highly deshielded[2].
13C
C-4
80 to 110
Highly shielded relative to C3/C5; acts as a reliable anchor point for confirming the pyrazole core[2].
Application Note II: Mass Spectrometry Fragmentation Pathways of Pyrazoles
The Causality of Fragmentation:
Understanding the gas-phase fragmentation of pyrazoles is critical for metabolite profiling and identifying novel derivatives. Under collision-induced dissociation (CID) or electron ionization (EI), the pyrazole ring exhibits highly characteristic fragmentation driven by the stability of the N-N bond and the aromatic core.
Primary Pathways:
The hallmark of pyrazole fragmentation is the expulsion of hydrogen cyanide (HCN, -27 Da) from the molecular ion [M]+• or [M–H]+, alongside the loss of molecular nitrogen (N2, -28 Da) from the [M–H]+ species[4]. Substituents dictate secondary fragmentations; for instance, N-aryl pyrazoles frequently exhibit the loss of the aryl radical, while halogenated pyrazoles may undergo halogen migration prior to ring cleavage[4].
Table 2: Diagnostic MS/MS Fragmentation Rules for Pyrazole Scaffolds
Precursor Ion
Primary Neutral Loss
Fragment Ion
Mechanistic Causality
[M]+• or [M-H]+
-27 Da (HCN)
[M - HCN]+•
High-energy cleavage of the N-N and C-C bonds in the aromatic core[4].
[M-H]+
-28 Da (N2)
[M - H - N2]+
Expulsion of molecular nitrogen from the diaza system, forming a stable cyclopropenyl-like cation[4].
[M+H]+ (N-Aryl)
-Aryl Radical
[M+H - Aryl]+
Homolytic cleavage of the N1-Aryl bond, common in N-phenyl substituted pyrazoles.
Experimental Protocols
Protocol 1: Step-by-Step Multinuclear NMR Workflow for Regioisomer Differentiation
This protocol is designed as a self-validating system: the solvent choice actively suppresses the very exchange dynamics that obscure the data.
Sample Preparation: Dissolve 5–10 mg of the purified pyrazole in 0.6 mL of anhydrous DMSO-d6.
Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor. By forming strong intermolecular bonds with the pyrazole -NH-, DMSO significantly slows down the proton exchange rate between N1 and N2 compared to non-polar solvents like CDCl3. This allows for sharper signals and better resolution of tautomeric states at room temperature[2].
1D Baseline Acquisition: Acquire standard 1H and 13C spectra. Identify the C4 carbon (typically 80–110 ppm) to confirm the intact pyrazole core[2].
2D 1H-15N HMBC Setup:
Tune the probe to 1H and 15N frequencies.
Set the long-range coupling constant (
) to 8–10 Hz, optimal for detecting 2- and 3-bond correlations in nitrogen heterocycles.
Causality: Direct 15N observation is highly insensitive due to its low natural abundance (0.37%) and negative gyromagnetic ratio. HMBC circumvents this by transferring magnetization from highly abundant protons (like the pyrazole C4-H) to the 15N nuclei, providing a massive sensitivity boost.
2D NOESY Acquisition: Run a NOESY experiment with a mixing time of 300–500 ms. Look for through-space correlations between the N1-substituent (e.g., an N-methyl group) and the C5-proton. The absence of a correlation to the C3-proton definitively assigns the regiochemistry.
Variable Temperature (VT) NMR (Conditional): If signals remain broadened due to intermediate exchange rates, switch the solvent to THF-d8 and lower the probe temperature to 170–175 K to completely "freeze" the tautomeric equilibrium.
Protocol 2: LC-QTOF-MS/MS Method for Pyrazole Profiling
Sample Preparation: Dilute the pyrazole compound to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
Chromatographic Separation:
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).
Gradient: 5% to 95% Organic (Acetonitrile + 0.1% FA) over 5 minutes.
Causality: The acidic mobile phase ensures complete protonation of the pyrazole nitrogens (typical pKa ~2.5) to [M+H]+, optimizing ionization efficiency for positive ion mode ESI.
Mass Spectrometry Acquisition:
Source: Electrospray Ionization (ESI) in positive mode.
MS/MS Collision Energy (CE): Apply a ramped CE from 15 eV to 45 eV.
Causality: Pyrazole rings are highly stable aromatics. A ramped collision energy ensures sufficient energy is imparted to induce the characteristic ring-opening expulsions of HCN and N2 without completely obliterating the precursor ion into non-diagnostic, low-mass fragments[4].
Analytical Workflow Visualization
The following diagram illustrates the logical progression of analytical techniques required to fully characterize a novel pyrazole derivative, moving from basic mass profiling to advanced 3D conformational analysis.
Analytical workflow for pyrazole characterization integrating MS and NMR techniques.
References
The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study, Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing),[Link]
15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature, Penn State University (CiteSeerX),[Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry, IntechOpen,[Link]
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols, National Institutes of Health (PMC),[Link]
The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer, Technological University of the Shannon (TUS),[Link]
Application Note: Cell-Based Assay Protocols for 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
The following Application Note provides a comprehensive, field-proven protocol for conducting cell-based assays with 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine (CAS: 1006957-12-5). This guide is designed for researcher...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note provides a comprehensive, field-proven protocol for conducting cell-based assays with 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine (CAS: 1006957-12-5). This guide is designed for researchers investigating its potential as a bioactive small molecule, particularly in the contexts of neurodegeneration (alpha-synuclein aggregation) and kinase inhibition , where this scaffold is chemically privileged.
Introduction & Mechanism of Action
1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is a synthetic small molecule featuring a pyrazole-amine core substituted with a furan moiety. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently serving as a pharmacophore for:
Kinase Inhibitors: The aminopyrazole group mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase domains (e.g., JAK, Aurora, or CDK families).
Protein Aggregation Inhibitors: Recent studies indicate that furan-2-yl-1H-pyrazole derivatives can inhibit the aggregation of alpha-synuclein (
-syn), a critical pathway in Parkinson's Disease (PD) and other synucleinopathies.[1] The compound likely disrupts -sheet formation or stabilizes non-toxic conformations of the protein.
This protocol outlines a modular workflow to validate the biological activity of this compound, moving from solubility optimization to functional phenotypic assays.
Compound Preparation & Handling
Proper solubilization is the single most critical step in small molecule assays. The furan ring renders this compound sensitive to oxidation; thus, strict handling protocols are required.
Stock Solution Preparation
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%.
Concentration: Prepare a 10 mM or 50 mM master stock.
Procedure:
Weigh the lyophilized powder in a glass vial (avoid plastics that may leach).
Add the calculated volume of DMSO.
Vortex for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into amber glass vials (20-50
L) to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).
Working Solutions
Dilution: Dilute the stock into pre-warmed culture medium immediately before use.
Vehicle Control: Ensure the final DMSO concentration is consistent across all conditions (typically
0.1% v/v) to prevent solvent toxicity.
Experimental Workflow
The following diagram illustrates the logical progression of experiments to validate the compound's activity.
Figure 1: Experimental workflow for validating 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine.
Protocol 1: Cell Viability Screening (MTT Assay)
Before testing efficacy, you must establish the non-toxic concentration range (Therapeutic Window).
Cell Lines:
Neuro: SH-SY5Y (human neuroblastoma) - for neuroprotection studies.
General: HEK293T or HeLa - for general toxicity.
Procedure:
Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO
.
Treatment: Treat cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100
M) for 24, 48, and 72 hours. Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Staurosporine) .
MTT Addition: Add MTT reagent (0.5 mg/mL final conc.) and incubate for 3–4 hours until purple formazan crystals form.
Solubilization: Remove medium and add 100
L DMSO to dissolve crystals.
Measurement: Read absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Viability relative to Vehicle Control. Determine the IC
(concentration causing 50% cell death). Note: Functional assays should be performed at concentrations < IC to ensure effects are not due to cell death.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This assay confirms that the compound enters the cell and physically binds to its target protein (stabilizing it against heat denaturation). This is critical for validating the "hit" status of the pyrazole-amine scaffold.
Concept: Ligand binding increases the thermal stability (
) of the target protein.
Procedure:
Treatment: Treat cells (e.g., SH-SY5Y) with the compound (at 5–10x the estimated IC
or 10 M) for 1–2 hours.
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
Heating: Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes.
Lysis: Cool samples at RT for 3 mins. Lyse cells using freeze-thaw cycles (liquid nitrogen / 25°C) x3.
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/precipitated proteins.
Analysis: Collect the supernatant (containing soluble, stabilized protein) and analyze via Western Blot for the target of interest (e.g.,
-Synuclein, ERK, or AKT).
Interpretation:
A shift in the melting curve (higher protein presence at higher temperatures in treated vs. control) indicates direct Target Engagement .
-synuclein inhibitors (furan-2-yl-pyrazoles), this assay is the primary functional readout.
Model System: SH-SY5Y cells overexpressing human
-synuclein (WT or A53T mutant).
Procedure:
Induction: Seed cells and induce aggregation stress (e.g., using pre-formed fibrils (PFFs) or Rotenone treatment) if using a wild-type line.
Treatment: Co-treat with 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine (1–10
M) for 24–48 hours.
Lysis & Fractionation:
Lyse cells in Triton X-100 Lysis Buffer (Soluble fraction).
Centrifuge (15,000 x g, 20 min).
Resuspend the pellet in 2% SDS Buffer (Insoluble/Aggregate fraction).
Detection: Perform Western Blot on both fractions using an anti-
-synuclein antibody.
Quantification: Calculate the ratio of Insoluble / Soluble
-synuclein.
Expected Result:
Effective inhibition should significantly reduce the Insoluble/Soluble ratio compared to the vehicle-treated stress control.
Figure 2: Workflow for assessing Alpha-Synuclein aggregation inhibition.
Data Presentation & Troubleshooting
Summary of Key Parameters
Parameter
Recommended Value
Notes
Solvent
DMSO
Max final conc. 0.1%.
Storage
-80°C
Protect from light/moisture.
Assay Duration
24–72 Hours
Dependent on cell doubling time.
Positive Control
Anle138b (for -syn)
Or Staurosporine for toxicity.
Detection
Absorbance / Chemiluminescence
Ensure linear dynamic range.
Troubleshooting Guide
Precipitation in Media: If the compound precipitates upon addition to media (cloudiness), try pre-diluting in serum-free media or increasing the BSA concentration (as a carrier).
High Background Toxicity: If IC
is < 1 M in non-target cells, the compound may have off-target effects (e.g., general kinase inhibition). Check for pan-kinase activity.
References
Griffith University Research Repository. (2020). Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation.[1] Retrieved from [Link]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]
PubChem. (2024). Compound Summary: 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine. Retrieved from [Link]
Application of pyrazole derivatives in medicinal chemistry.
Application Note: Pyrazole Derivatives in Medicinal Chemistry Introduction: The Pyrazole "Privileged Scaffold" In modern drug discovery, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is cl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Pyrazole Derivatives in Medicinal Chemistry
Introduction: The Pyrazole "Privileged Scaffold"
In modern drug discovery, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1][2] Its utility stems not just from its presence in blockbuster drugs like Celecoxib (Celebrex) and Crizotinib (Xalkori) , but from its inherent physicochemical properties:
H-Bonding Donor/Acceptor: The unsubstituted N-H acts as a donor, while the pyridinic N acts as an acceptor, making it ideal for binding to enzyme active sites (e.g., the ATP-binding hinge region of kinases).
Dipole Moment & Solubility: Pyrazoles generally improve the water solubility of lipophilic drug candidates compared to their phenyl analogs.
Metabolic Stability: The aromatic ring is relatively resistant to oxidative metabolism compared to furan or thiophene isosteres.
This guide details the practical application of pyrazoles, moving from rational design (SAR) to bench-level synthesis and validation protocols.
Medicinal Chemistry Applications & SAR Logic
Case Study A: Selective COX-2 Inhibition (Anti-inflammatory)
Design Challenge: Traditional NSAIDs (like aspirin) inhibit both COX-1 (gastroprotective) and COX-2 (inflammatory). The goal is to target the larger hydrophobic side pocket of COX-2 which is absent in COX-1.
Pyrazole Solution: In Celecoxib , the pyrazole ring serves as a rigid central template.
C-1 Position: A sulfamoylphenyl group binds to the hydrophilic side pocket (Arg120, Glu524).
C-3 Position: A trifluoromethyl group (
) provides metabolic stability and lipophilicity.
C-5 Position: A tolyl group fits into the hydrophobic pocket, conferring selectivity.
Mechanism: Pyrazoles often function as ATP-mimetics .
Binding Mode: The pyrazole nitrogen atoms form crucial hydrogen bonds with the "hinge region" of the kinase domain. For example, in Crizotinib (ALK inhibitor), the pyrazole moiety anchors the molecule, allowing the appended piperidine and halogenated phenyl rings to explore the solvent-exposed and hydrophobic regions, respectively.
Experimental Protocol: Synthesis of Celecoxib Analog
This protocol describes the synthesis of a diarylpyrazole via the Knorr Pyrazole Synthesis , the industry-standard method for constructing this scaffold.
Measurement: Shake plate for 30 seconds. Measure absorbance at 590 nm using a microplate reader.
Calculation:
Plot % Inhibition vs. Log[Concentration] to determine IC50.
Data Presentation: SAR Comparison
The following table illustrates how substitutions on the pyrazole ring affect biological activity, based on literature data for Celecoxib analogs [1, 3].
Compound ID
R1 (N-1)
R3 (C-3)
R5 (C-5)
COX-2 IC50 (µM)
COX-1 IC50 (µM)
Selectivity Ratio
Celecoxib
4-SO2NH2-Ph
-CF3
4-Me-Ph
0.04
15.0
375
Analog A
4-SO2NH2-Ph
-CH3
4-Me-Ph
0.85
10.2
12
Analog B
Ph (No SO2NH2)
-CF3
4-Me-Ph
>100
>100
N/A
Analog C
4-SO2NH2-Ph
-CF3
H
2.10
4.5
2.1
Analysis:
Analog A vs Celecoxib: Replacing the electron-withdrawing
with drastically reduces potency, highlighting the electronic requirement at C-3.
Analog B: Removal of the sulfonamide group abolishes activity; this group is critical for anchoring the molecule in the COX-2 hydrophilic pocket.
Analog C: Removal of the tolyl group at C-5 destroys selectivity, as the bulky group is required to exploit the larger COX-2 active site.
Visualization: Logic of Kinase Binding
Figure 2: Pharmacophore map illustrating the interaction of a pyrazole-based inhibitor within a generic Kinase ATP-binding pocket.
References
BenchChem. (2025).[4][5] The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.[3]Link
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link
Li, Y., et al. (2023). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025).[6] Current Topics in Medicinal Chemistry. Link
Heller, S. T., & Natarajan, S. R. (2006).[7] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1][7] Organic Letters.[7] Link
Cui, Z., et al. (2011). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules.[1][2][3][4][7][8][9][10][11][12] Link
Application Note: 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine as a Versatile Building Block in Medicinal Chemistry
Executive Summary In modern drug discovery, the design of novel chemical entities relies heavily on bifunctional building blocks that offer orthogonal reactivity and favorable physicochemical properties. 1-Ethyl-N-(2-fur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the design of novel chemical entities relies heavily on bifunctional building blocks that offer orthogonal reactivity and favorable physicochemical properties. 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine represents a highly versatile, structurally rich scaffold. By combining the metabolic stability and hydrogen-bonding capacity of an N-ethyl pyrazole with the lipophilic, cycloaddition-ready furan ring, this secondary amine serves as a critical intermediate for synthesizing kinase inhibitors, bitter taste modulators, and complex bridged heterocycles.
This technical guide outlines the mechanistic rationale, quantitative optimization data, and self-validating protocols for deploying this building block in advanced organic synthesis.
Molecular Architecture & Strategic Rationale
The utility of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine stems from its distinct structural moieties, each offering specific advantages in medicinal chemistry:
The 1-Ethyl-1H-pyrazol-4-yl Core: Pyrazoles are premier bioisosteres for phenyl and heteroaryl rings. The N-ethyl substitution enhances aqueous solubility and membrane permeability while preventing tautomerization, locking the molecule into a defined vector. This core is a proven binding determinant in the hinge region of various kinases, notably in Fibroblast Growth Factor Receptor (FGFR) inhibitors ().
The Furfuryl (2-Furylmethyl) Group: The furan ring acts as a lipophilic anchor capable of
stacking within hydrophobic protein pockets, a feature frequently exploited in the design of T2R bitter taste antagonists (). Furthermore, the furan moiety is an electron-rich diene, enabling late-stage structural diversification via [4+2] cycloadditions.
The Secondary Amine Linkage: Acting as the primary nucleophilic hub, the amine facilitates the construction of amides, ureas, and sulfonamides. The methylene spacer isolates the amine from the electron-withdrawing effects of the furan oxygen, maintaining its nucleophilicity despite the steric encumbrance of the adjacent rings.
Figure 1: Divergent synthetic workflows leveraging the bifunctional nature of the building block.
Mechanistic Pathways & Reactivity Profile
Overcoming Steric Hindrance in N-Acylation
The acylation of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine requires careful reagent selection. Standard coupling agents (e.g., EDC/HOBt) often fail or require prolonged heating due to the steric bulk of the furfuryl group flanking the secondary nitrogen. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized. HATU rapidly converts carboxylic acids into highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) esters. The adjacent nitrogen in the HOAt ring provides an anchimeric assistance effect (neighboring group participation), hydrogen-bonding with the incoming secondary amine to perfectly align it for nucleophilic attack, thereby bypassing steric barriers.
Figure 2: Mechanistic pathway of HATU-mediated amide coupling with the secondary amine.
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling
This protocol is designed to ensure complete conversion of sterically hindered secondary amines while preventing epimerization of chiral carboxylic acids.
Pre-Activation (Causality): Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise. Rationale: Pre-activation for 15 minutes ensures the complete formation of the HOAt active ester before the hindered amine is introduced, preventing the amine from forming unreactive salts with the free acid. DIPEA is chosen over Triethylamine (TEA) because its isopropyl groups provide steric shielding, preventing it from acting as a competing nucleophile.
Amine Addition: Add 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine in one portion. Stir the reaction at room temperature for 2–4 hours.
In-Process Control (Self-Validation): Monitor the reaction via LC-MS. Validation Metric: The reaction is deemed complete when the mass corresponding to the HOAt active ester disappears and the
of the target amide plateaus. TLC (typically 5% MeOH in DCM) will show a new, UV-active spot with a higher than the highly polar amine.
Quench & Workup (Causality): Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous
(to neutralize acidic byproducts and remove HOAt), followed by three washes with 5% aqueous LiCl. Rationale: LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent carryover during concentration.
Drying & Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Late-Stage Diels-Alder Cycloaddition
Exploiting the furan ring to generate complex,
-rich oxabicyclo[2.2.1]heptene scaffolds.
Materials:
Furfuryl-containing Amide Product from Protocol A (1.0 eq)
N-Methylmaleimide (Dienophile) (1.5 eq)
Toluene (0.1 M)
Step-by-Step Methodology:
Preparation: In a heavy-walled pressure vial, dissolve the furfuryl-amide and N-methylmaleimide in toluene.
Thermal Activation (Causality): Seal the vial and heat to 90°C for 16 hours. Rationale: Furan possesses aromatic stabilization energy (~16 kcal/mol), making it a sluggish diene at room temperature. Heating provides the thermodynamic energy required to break aromaticity and drive the [4+2] cycloaddition forward. Toluene is chosen for its high boiling point and non-polar nature, which often accelerates cycloadditions via the hydrophobic effect.
NMR Monitoring (Self-Validation): Remove a 0.1 mL aliquot, evaporate, and dissolve in
for -NMR. Validation Metric: The protocol is self-validating through the disappearance of the characteristic furan aromatic protons (multiplets at ~6.3 ppm and ~7.4 ppm) and the emergence of bridgehead methine protons (~5.2 ppm) and newly formed alkene protons (~6.5 ppm).
Isolation: Cool to room temperature, concentrate, and purify via reverse-phase preparative HPLC to separate the endo and exo diastereomers.
Quantitative Optimization Data
To guide synthetic planning, the following tables summarize the physicochemical properties of the building block and the empirical data driving the selection of coupling conditions.
Table 1: Physicochemical & Computational Profile
Property
Value
Rationale / Impact
Molecular Weight
205.26 g/mol
Low MW allows significant downstream functionalization without violating Lipinski's Rule of 5.
LogP (Predicted)
~1.8
Optimal lipophilicity for passive membrane permeability.
H-Bond Donors/Acceptors
1 / 4
Excellent profile for kinase hinge-binding interactions.
| Core CAS Number | 876343-24-7 | Corresponds to the 1-ethyl-1H-pyrazol-4-amine precursor (). |
European Patent Office (EP2970120B1):Novel Pyrimidine and Pyridine Compounds and Their Usage. Demonstrates the use of 1-ethyl-1H-pyrazol-4-amine derivatives as critical hinge-binding motifs in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.
United States Patent (US8445692B2):Compounds that inhibit (block) bitter taste in composition and use thereof. Details the utilization of furfuryl amine and pyrazole building blocks in the design of T2R receptor antagonists.
National Center for Biotechnology Information: PubChem Compound Summary for CID 7018640, 1-Ethyl-1H-pyrazol-4-amine. Provides foundational authoritative data on the physicochemical properties of the pyrazole core.
URL:[Link]
Application
Kinase inhibition assays using pyrazole-based compounds.
Abstract The pyrazole scaffold represents a "privileged structure" in kinase inhibitor design, serving as a potent ATP-competitive pharmacophore (e.g., Crizotinib, Ruxolitinib). However, the physicochemical properties of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole scaffold represents a "privileged structure" in kinase inhibitor design, serving as a potent ATP-competitive pharmacophore (e.g., Crizotinib, Ruxolitinib). However, the physicochemical properties of pyrazoles—specifically their solubility profiles and potential for aggregate formation—demand rigorous assay design. This guide provides a validated workflow for characterizing pyrazole derivatives using luminescent ADP detection (ADP-Glo™) and Surface Plasmon Resonance (SPR), ensuring precise IC₅₀ determination and kinetic residence time analysis.
Introduction: The Pyrazole Scaffold & Mechanism
Pyrazoles typically function as Type I inhibitors . They bind to the kinase active site in the active conformation (DFG-in), mimicking the purine ring of ATP. The nitrogen atoms of the pyrazole ring are critical for forming hydrogen bonds with the kinase hinge region backbone residues.
Mechanistic Insight:
Because pyrazoles compete directly with ATP, assay sensitivity is heavily dependent on the ATP concentration relative to the kinase's
for ATP. To identify competitive inhibitors effectively, screening should be performed at .
Visualizing the Interaction (Pathway Diagram)
Caption: Figure 1. Mechanism of Type I Kinase Inhibition.[1] Pyrazole compounds (Black) compete directly with ATP (Blue) for the hinge region of the Kinase (Red), preventing the formation of the catalytic complex.
Pre-Assay Considerations: Solubility & Handling
Pyrazoles often exhibit poor aqueous solubility and can form colloidal aggregates, leading to false positives (promiscuous inhibition).
DMSO Tolerance: Most kinase assays tolerate up to 2% DMSO, but pyrazoles should ideally be kept at
final DMSO to prevent solvent-induced enzyme inactivation.
Detergent Use: To prevent aggregation-based inhibition, the assay buffer must contain a non-ionic detergent.
Recommendation: 0.01% Triton X-100 or 0.005% Tween-20.
Acoustic Dispensing: For IC₅₀ determination, use acoustic liquid handling (e.g., Echo®) to dispense nanoliter volumes of compound directly into the assay plate. This avoids the "serial dilution error" common with sticky pyrazole compounds in plastic tips.
Protocol 1: Biochemical Screen (ADP-Glo™ Assay)
This protocol uses the Promega ADP-Glo™ platform, a homogeneous luminescent assay that detects ADP formation.[2] It is preferred for pyrazoles because it is less susceptible to fluorescence interference (quenching) than TR-FRET.
Trustworthiness Check: You cannot rely on raw RLU (Relative Light Units) alone. You must generate a standard curve to verify the assay is linear and capable of detecting specific % conversion.
Mix to create 0%, 5%, 10%, 20%, and 100% ADP standards (simulating conversion).
Run these standards alongside your samples.
Pass Criteria: The Z' factor calculated from the 0% and 100% controls must be
.
Assay Workflow Diagram
Caption: Figure 2. ADP-Glo Assay Workflow.[2][3][4][5] The two-step detection phase ensures high signal-to-noise ratio by removing unconsumed ATP background.
Protocol 2: Biophysical Characterization (SPR)
While IC₅₀ defines potency, Residence Time (
) —how long the inhibitor stays bound—is a better predictor of in vivo efficacy for pyrazoles.
Technique: Surface Plasmon Resonance (e.g., Biacore 8K or T200).
Experimental Setup
Immobilization:
Do not amine-couple the kinase (random orientation blocks the hinge).
Method: Use biotinylated kinase (C-terminal AviTag™) captured on a Streptavidin (SA) or NeutrAvidin chip. This ensures the hinge region is solvent-exposed.
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 1% DMSO .
Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.
Kinetics Cycle (Single Cycle Kinetics recommended for tight binders):
Inject pyrazole at 5 concentrations (e.g., 0.1x to 10x IC₅₀).
Association: 120 seconds.
Dissociation: 600–1200 seconds (Long dissociation is required to measure slow
).
Data Analysis
Fit data to a 1:1 Langmuir binding model .
(Affinity):
Residence Time (
):
Troubleshooting & Optimization
Issue
Probable Cause
Solution
High Background (ADP-Glo)
Impure ATP
Use "Ultra-Pure" ATP provided in kits; standard chemical ATP degrades to ADP.
Steep Hill Slope (> 1.5)
Compound Aggregation
Increase Triton X-100 to 0.01%; Spin down compound stocks before dispensing.
Low Signal Window
Low Enzyme Activity
Titrate enzyme to ensure <10% substrate conversion (initial velocity conditions).
Color Quenching
Colored Pyrazoles
Some pyrazoles are yellow. If shifts between fluorescence and luminescence assays, apply a color correction factor (absorbance check).
References
Lafleur, K., et al. (2009). Kinase Inhibitor Specificity Profiling.[6]Methods in Molecular Biology , 560, 1-13. (Grounding for Type I binding modes).
Copeland, R. A. (2016). Kinetics of Drug-Target Residence Time.[7]Expert Opinion on Drug Discovery , 11(11), 1089-1099. (Grounding for SPR Residence Time relevance).
Zhang, J., et al. (2009). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.Journal of Biomolecular Screening, 4(2), 67-73.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Yield Optimization & Process Troubleshooting
Ticket ID: PYR-FUR-004
Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Improving the yield of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine requires navigating two competing chemical behaviors: the moderate nucleophilicity of the pyrazole-4-amine and the high acid-sensitivity of the furan ring.
Most yield losses in this synthesis are not due to the coupling efficiency itself, but rather substrate degradation (furan polymerization) or precursor impurity (pyrazole regioisomers) . This guide prioritizes the Reductive Amination route (Route A) over direct alkylation (Route B), as it offers superior selectivity for the mono-alkylated product, provided pH is strictly controlled.
Module 1: Strategic Route Selection
Q: Which synthetic pathway offers the highest fidelity for this scaffold?
Recommendation:Reductive Amination (Route A) .
While direct alkylation with 2-(chloromethyl)furan seems shorter, it frequently leads to over-alkylation (formation of tertiary amines) and requires handling unstable furfuryl halides. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the industry standard for high-yield mono-alkylation of heteroaromatic amines [1].
Comparative Workflow Analysis
Figure 1: Comparison of synthetic routes. Route A minimizes "yield killers" like bis-alkylation.
Module 2: The "Black Tar" Issue (Furan Stability)
Q: My reaction mixture turned dark black/brown, and the yield was <20%. What happened?
Diagnosis: You likely triggered the acid-catalyzed polymerization of the furan ring .
Furans are "acidophobic."[1] In the presence of strong acids (often used to catalyze imine formation), the furan ring opens, leading to the formation of polymeric tars (Piancatelli-type rearrangements) [2].
The Fix: pH & Lewis Acid Control
Avoid Strong Acids: Do not use HCl or high concentrations of acetic acid.
Buffer the Reaction: If using NaBH3CN (which requires pH ~5-6), use a buffered system. However, NaBH(OAc)3 (STAB) is preferred because it works effectively at slightly higher pH levels where the furan is stable.
Purify the Aldehyde: Furfural spontaneously oxidizes to furoic acid upon storage.
Test: Check the pH of your furfural stock. If acidic, distill it under reduced pressure or pass it through a short plug of basic alumina before use.
Module 3: Optimized Reductive Amination Protocol
Q: How do I push the reaction to completion without destroying the furan?
Protocol: Two-Step "One-Pot" Procedure.
This protocol separates imine formation from reduction to ensure the sterically encumbered pyrazole amine reacts fully.
Imine Formation Dissolve Amine and Furfural in DCE. Add 4Å Molecular Sieves. Stir at RT for 2-4 hours.
Pyrazole amines are less nucleophilic than benzyl amines. Sieves remove water to drive the equilibrium toward the imine ( shift).
2
Check Point Monitor by TLC/LCMS. Look for disappearance of Amine.
Do not proceed to reduction until the imine is formed. Adding reductant too early leads to direct reduction of the aldehyde to furfuryl alcohol.
3
Reduction Cool to 0°C. Add STAB portion-wise. Allow to warm to RT overnight.
STAB is a mild hydride donor that reduces the imine selectively over the aldehyde, minimizing side products [1].
4
Quench Quench with saturated NaHCO3 (NOT acid).
Neutralizes borate salts while maintaining a basic pH to protect the furan ring during workup.
Module 4: Precursor Purity (The Regioselectivity Trap)
Q: I synthesized the starting material (1-ethyl-1H-pyrazol-4-amine), but my final product NMR looks messy. Why?
Diagnosis: You likely have a mixture of N1-ethyl and N2-ethyl isomers in your starting material.
When alkylating 4-nitro-1H-pyrazole (a common precursor), the reaction often yields a mixture of isomers. If these are not separated before the reduction to the amine, they will carry through to your final step, complicating purification and lowering apparent yield [3].
Troubleshooting the Precursor:
Synthesis: Use Cesium Carbonate (Cs2CO3) in DMF for the alkylation of 4-nitropyrazole. The "Cesium Effect" often improves N1 selectivity compared to K2CO3.
Validation: Verify the regiochemistry of your starting amine using NOESY NMR. The N-ethyl protons should show a correlation to the C5-H of the pyrazole, but not C3-H (or vice versa depending on assignment).
Module 5: Purification & Isolation Guide
Q: The product decomposes on the silica column. How do I isolate it?
Diagnosis: Standard silica gel is slightly acidic (pH 6-7), which can be enough to degrade electron-rich furan amines during slow elutions.
Recommended Stationary Phases:
Neutralized Silica: Pre-treat your silica slurry with 1% Triethylamine (TEA) in Hexanes before loading the column. This neutralizes acidic sites.[2]
Basic Alumina: Use basic alumina (Activity Grade III) instead of silica. This is the safest method for acid-sensitive furan derivatives.
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for yield optimization.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
Piancatelli, G., et al. (1982). "Pyridinium chlorochromate in organic synthesis. A convenient oxidation of furan derivatives." Tetrahedron, 38(12), 1855-1862. (Context on furan sensitivity/rearrangement).
Fustero, S., et al. (2009). "Regioselective N-Alkylation of Pyrazoles and Indazoles." Organic Letters, 11(22), 5262–5265. (Addresses the N1 vs N2 isomer issue). Link
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General reference for heterocyclic reactivity).
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: SOL-PYRZ-042
Subject: Overcoming aqueous solubility limits and precipitation issues.
Status: Open
Agent: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary: The Physicochemical Challenge
The compound 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine presents a classic medicinal chemistry paradox: it possesses a polar, basic amine linker but is flanked by two lipophilic aromatic systems (the ethyl-pyrazole and the furan ring).[2]
Core Issue: The molecule is a lipophilic weak base .[2] At neutral pH (7.4), it exists predominantly in its uncharged (free base) form, leading to poor aqueous solubility (< 100 µM) and rapid precipitation upon dilution from organic stocks (DMSO).[1]
Stability Warning: The furan moiety is acid-sensitive.[2][3] While acidification improves solubility via protonation, strong mineral acids (pH < 2) can catalyze furan ring opening and degradation.[1]
This guide provides three validated workflows to solubilize this compound for in vitro and in vivo applications without compromising chemical integrity.
Module 1: Cosolvent Optimization (The "DMSO Crash" Fix)
User Issue: "I dissolved the powder in 100% DMSO at 10 mM. When I spike this into my cell culture media (pH 7.4), it immediately turns cloudy/precipitates."
Technical Explanation: This is the "solvent shift" effect.[2] The logP of the compound drives it out of solution when the water fraction exceeds ~95%, as the water molecules form a highly ordered hydrogen-bond network that excludes the hydrophobic furan/ethyl-pyrazole domains.
Protocol: The Step-Down Dilution Method
Do not add the DMSO stock directly to the final volume of media.
Prepare Stock: Dissolve compound in 100% DMSO to 20 mM.
Intermediate Dilution (The Bridge):
Prepare a "Bridging Solvent": PEG-400 or Propylene Glycol .[2]
Mix the DMSO stock 1:1 with the Bridging Solvent. (Concentration is now 10 mM).[2]
Final Dilution:
Slowly add the warm (37°C) media to the intermediate mix while vortexing.
Target: Final DMSO concentration < 0.5%.
Solvent System
Solubility Limit (Est.)
Risk Factor
Application
100% Water (pH 7)
< 0.05 mg/mL
High (Precipitation)
None
10% DMSO / 90% PBS
~ 0.2 mg/mL
Moderate (Time-dependent)
Acute Assays
5% DMSO / 40% PEG-400 / 55% Water
> 2.0 mg/mL
Low
Animal Dosing (IP/PO)
Module 2: pH Adjustment & Salt Formation (The Stability-Safe Method)
User Issue: "I need a higher concentration (1-5 mg/mL) for animal dosing, but I can't use high % DMSO. Can I use HCl?"
Critical Warning: The furan ring is susceptible to acid-catalyzed hydrolysis (ring opening) at low pH, leading to the formation of reactive diketones and polymerization [1]. Avoid leaving this compound in pH < 2.0 solutions for > 30 minutes.
Protocol: In Situ Salt Formation with Weak Acids
Instead of strong mineral acids (HCl), use organic acids that buffer the pH between 3.5–4.5. This protonates the secondary amine (increasing solubility) without destroying the furan ring.[2]
Weigh: 5 mg of compound.
Solvent A (Acidifier): Prepare 50 mM Tartaric Acid or Citric Acid in water.[2]
Result: The amine forms a Tartrate/Citrate salt, which is significantly more water-soluble than the free base.
Buffering (Optional): If injection pain is a concern, adjust pH back to ~5.0 using dilute NaOH immediately before dosing.
Module 3: Cyclodextrin Complexation (The "Gold Standard")
User Issue: "I need a vehicle with no DMSO and physiological pH."
Technical Explanation: Hydroxypropyl-
-cyclodextrin (HP--CD) forms a toroidal "bucket" that encapsulates the hydrophobic furan/pyrazole rings, leaving the hydrophilic exterior exposed to water.[2] This is the safest method for valuable compounds [2].[2]
Protocol: 20% HP-
-CD Formulation
Vehicle Prep: Dissolve 20g of HP-
-CD in 100 mL of dH2O (20% w/v). Filter sterilize (0.22 µm).
Compound Addition: Add excess compound powder to the vehicle (aim for 2–5 mg/mL).
Equilibration:
Shake or stir vigorously for 24 hours at room temperature.
Note: Sonicating for 30 mins can accelerate this, but 24h equilibrium is preferred for maximum loading.[1]
Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
Analysis: Quantify the filtrate concentration via HPLC/UV before use.
Visual Workflow: Solubility Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and biological application.
Frequently Asked Questions (FAQ)
Q1: Can I heat the solution to dissolve the compound?
A: Mild heating (up to 40°C) is acceptable in neutral solvents (DMSO, PEG).[1] Do not heat in acidic aqueous solutions , as this will exponentially accelerate the degradation of the furan ring [1].
Q2: Why not just use Ethanol?
A: Ethanol is a good solvent for the stock, but it is cytotoxic at lower concentrations than DMSO in cell assays.[1] Furthermore, ethanol evaporates rapidly, potentially changing the concentration of your stock over time.[1]
Q3: Is the amine secondary or tertiary? How does this affect pKa?
A: The compound contains a secondary amine linker (-NH-).[2] The pKa is likely in the range of 4.0–6.0. This is why weak acids (Tartaric) work well; they are strong enough to protonate this amine without being strong enough to degrade the furan [3].[2]
Aqueous/Cyclodextrin formulations: It is recommended to prepare these fresh.[2] Freezing can cause "crash out" (precipitation) that may not re-dissolve upon thawing due to the formation of stable crystal polymorphs.[2]
References
BenchChem Technical Support. (2025).[2][4] Furan Ring Stability and Degradation in Acidic Media.[2][3] Retrieved from [1][2]
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.[2][5] Retrieved from
Alfa Chemistry. (2025).[2] pKa Values of Amines and Cyclic Organic Nitrogen Compounds.[2] Retrieved from [1][2]
PubChem. (2025).[2] Compound Summary: 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine.[2] Retrieved from [1][2]
Optimization of reaction conditions for pyrazole synthesis.
Welcome to the Technical Support Center for Advanced Synthetic Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental physicochemical principles...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Synthetic Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental physicochemical principles governing pyrazole synthesis. Whether you are scaling up a Knorr condensation or optimizing a 1,3-dipolar cycloaddition, this guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind every experimental choice.
Part 1: Mechanistic Workflow & Regioselectivity Control
Understanding the reaction pathway is critical for troubleshooting. The classic Knorr pyrazole synthesis involves a delicate balance between kinetic and thermodynamic control.
Logical workflow of Knorr pyrazole synthesis highlighting regioselectivity control.
Part 2: Frequently Asked Questions (FAQs) on Reaction Optimization
Q1: Why am I getting a mixture of 1,3- and 1,5-disubstituted pyrazoles, and how can I control this regioselectivity?The Causality: The initial nucleophilic attack by the substituted hydrazine on the 1,3-dicarbonyl compound is kinetically driven by two factors: the most electrophilic carbonyl carbon and the most nucleophilic nitrogen of the hydrazine. If the steric bulk or electronic properties of the dicarbonyl substituents are asymmetric, you can drive regioselectivity. For instance, in the synthesis of Edaravone, regioselectivity is strictly governed by the higher reactivity of the ketone moiety over the ester group toward the unhindered nitrogen of hydrazine, as detailed in the RSC Edaravone synthesis guidelines[1].
Optimization: Lower the reaction temperature to favor the kinetic product, or utilize coordinating catalysts (like Nano-ZnO) that lock the dicarbonyl intermediate's conformation.
Q2: My cyclization is stalling at the uncyclized hydrazone intermediate. How do I drive the reaction to completion at room temperature?The Causality: The intramolecular cyclization step requires the elimination of water (dehydration). If stalling occurs, it is due to insufficient electrophilicity of the second carbonyl.
Optimization: Adding a Lewis acid catalyst (e.g., Lithium perchlorate) protonates/coordinates the carbonyl oxygen, significantly increasing its electrophilicity and lowering the activation energy for ring closure. This allows the reaction to proceed smoothly at room temperature, a method highlighted in a recent comprehensive review on pyrazole synthesis[2].
Part 3: Troubleshooting Guide
Issue 1: Product "oils out" instead of crystallizing during precipitation.
Root Cause: A rapid change in solvent polarity. When adding an anti-solvent (like diethyl ether or water) to the reaction mixture, adding the total volume all at once causes the pyrazole to separate as an amorphous oil rather than a crystalline solid[1].
Corrective Action: Induce controlled nucleation. Cool the mixture in an ice bath and add the anti-solvent dropwise in small portions (e.g., 2 mL at a time) under vigorous stirring.
Issue 2: Poor yields in continuous flow systems.
Root Cause: Inadequate residence time relative to the reaction temperature. Pyrazole formation is highly temperature-dependent.
Corrective Action: If using a PTFE tubing reactor, optimize the temperature to 100°C (using backpressure regulators to prevent solvent boiling/reactor distortion). Under these specific conditions, complete consumption of the 1,3-diketone can be achieved within a 10-minute residence time, as demonstrated in flow chemistry application studies[3].
Part 4: Quantitative Data & Reaction Condition Comparisons
The following table summarizes optimized conditions for pyrazole synthesis, allowing you to select the best parameters based on your substrate's thermal stability and desired yield.
Reaction System
Catalyst
Solvent
Temperature
Yield (%)
Mechanistic Advantage
Hydrazine + 1,3-Diketone
Lithium perchlorate (10 mol%)
Ethylene glycol
Room Temp
70–95%
coordinates carbonyls, increasing electrophilicity without harsh acids[2].
Phenylhydrazine + Ethyl acetoacetate
Nano-ZnO
Ethanol/Water
Room Temp
>85%
Heterogeneous catalyst locks conformation, improving regioselectivity and is easily recoverable[2].
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles (Lewis Acid Catalyzed)
Preparation: Suspend the 1,3-diketone (1.0 eq) and arylhydrazine (1.1 eq) in ethylene glycol (0.5 M concentration).
Validation Checkpoint: Ensure the arylhydrazine is fully dissolved before proceeding. A homogenous mixture ensures uniform kinetic interaction.
Catalysis: Add Lithium perchlorate (10 mol%) to the stirring mixture.
Causality: The Lewis acid immediately coordinates with the dicarbonyl, preventing unwanted side reactions and directing the nucleophilic attack.
Reaction & Monitoring: Stir the reaction at room temperature for 2–4 hours.
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete only when the UV-active starting material spot completely disappears and a distinct, lower
Isolation: Quench the reaction with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Knorr Synthesis of Edaravone (Addressing Oiling Out)
Condensation: In a round-bottom flask, mix ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in 95% ethanol.
Validation Checkpoint: The initial reaction is slightly exothermic. You must observe the formation of water droplets on the upper walls of the reaction flask, physically confirming the successful formation of the imine/hydrazone intermediate[1].
Cyclization: Heat the mixture to reflux for 2 hours to drive the dehydration and ring closure.
Controlled Precipitation (Critical): Remove from heat and place the flask in an ice bath. Begin vigorous stirring. Add diethyl ether (anti-solvent) dropwise in 2 mL portions.
Causality: Dropwise addition prevents a sudden crash in solvent polarity, which causes the product to oil out.
Validation Checkpoint: Fine, pale crystals will begin to precipitate. If an oil forms, stop the addition, gently heat to redissolve, and resume cooling with slower anti-solvent addition[1].
References
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review
Source: MDPI
URL: [Link]
Knorr Pyrazole Synthesis of Edaravone (Supplementary Information)
Source: The Royal Society of Chemistry (RSC)
URL: [Link]
Troubleshooting guide for 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine experiments
Reference ID: TSC-PYRZ-FUR-042 Date Last Updated: March 8, 2026 Status: Active Support Topic Executive Summary & Molecule Profile[1] Compound: 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine Primary Application: Building bl...
Author: BenchChem Technical Support Team. Date: March 2026
Reference ID: TSC-PYRZ-FUR-042
Date Last Updated: March 8, 2026
Status: Active Support Topic
Executive Summary & Molecule Profile[1]
Compound: 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
Primary Application: Building block for kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).
Chemical Class: Aminopyrazole / Furan-methylamine.
This guide addresses the specific challenges associated with the dual-sensitivity of this molecule: the electron-rich furan ring (acid-sensitive) and the secondary amine (oxidation-prone). Users frequently encounter issues with "tarring" during workup or low yields during synthesis due to competitive side reactions.
Physicochemical Profile (Predicted/Analog-Based)
Property
Value / Description
Note
Molecular Formula
C₁₀H₁₃N₃O
Molecular Weight
191.23 g/mol
Appearance
Pale yellow to amber viscous oil or low-melting solid
Understanding the "Why" behind failure modes is critical. The diagram below illustrates the synthesis pathway (Reductive Amination) versus the most common degradation pathway (Acid-Catalyzed Ring Opening).
Figure 1: Synthetic trajectory vs. degradation. Note that the furan ring acts as a "masked" 1,4-dicarbonyl system, which unmasks and polymerizes in acidic media.
Troubleshooting Guide (FAQ Format)
Category A: Synthesis & Reaction Optimization
Q1: I am using catalytic hydrogenation (H₂/Pd-C) to synthesize this, but I see over-reduced byproducts. What is happening?Diagnosis:Chemo-selectivity Failure.
The furan ring is aromatic but less stable than benzene.[1] Under standard hydrogenation conditions (Pd/C, H₂ > 1 atm), the furan ring can be hydrogenated to a tetrahydrofuran (THF) ring.
Corrective Action:
Switch Reductant: Use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . It is mild, selective for imines, and will not reduce the furan ring.
Protocol Adjustment: If you must use hydrogenation, switch to a poisoned catalyst (e.g., Lindlar) or use Transfer Hydrogenation conditions, though STAB is the industry standard for furan-containing amines [1, 12].
Q2: My reaction mixture turned into a black tar after adding the acid catalyst for imine formation.Diagnosis:Acid-Catalyzed Polymerization.
You likely used a strong acid (HCl, H₂SO₄) or high temperatures. Furans are "acid-phobic." Protonation at the C2/C5 position leads to ring opening and rapid polymerization (the "black tar") [1, 4].
Corrective Action:
Eliminate Strong Acids: Imine formation with electron-rich anilines (like 4-aminopyrazole) often proceeds without acid catalysis in MeOH/DCM.
Use Lewis Acids: If catalysis is needed, use mild Lewis acids like Ti(OiPr)₄ or catalytic acetic acid (< 1%), but ensure the temperature remains < 40°C.
Category B: Purification & Isolation
Q3: The compound disappears or decomposes on the silica gel column.Diagnosis:Silica Acidity.
Standard silica gel is slightly acidic (pH ~5-6). This is sufficient to degrade sensitive furan derivatives over the duration of a column run.
Corrective Action:
Neutralize the Silica: Pre-treat your silica slurry with 1-2% Triethylamine (TEA) in the eluent. This neutralizes surface silanol groups.
Alternative: Use neutral Alumina (Aluminum Oxide) instead of silica.
Q4: I see a new impurity appearing in the NMR after leaving the compound in CDCl₃ overnight.Diagnosis:Acidic Chloroform.
CDCl₃ often contains traces of HCl (decomposition of chloroform). This trace acid is destroying your furan ring.
Corrective Action:
Solvent Choice: Switch to DMSO-d₆ or CD₃OD for stability studies.
Stabilize CDCl₃: If you must use chloroform, filter it through basic alumina or add silver foil/K₂CO₃ to the NMR tube to scavenge acid.
Category C: Storage & Stability
Q5: The oil turned dark brown after one week at 4°C.Diagnosis:Oxidation.
The secondary amine and the electron-rich pyrazole/furan systems are susceptible to oxidative coupling.
Corrective Action:
Store as Salt: Convert the free base to a salt (e.g., Oxalate or Fumarate). Note: Avoid strong mineral acid salts (HCl) due to furan sensitivity; use weak organic acids.
Inert Atmosphere: Store under Argon at -20°C.
Validated Experimental Protocol
Objective: Synthesis of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine via Reductive Amination.
Scale: 1.0 mmol (Adaptable).
Dry over Na₂SO₄ (Avoid MgSO₄ if it is slightly acidic, though usually safe; Na₂SO₄ is neutral).
Purification:
Concentrate in vacuo (Bath temp < 40°C).
Flash Chromatography: Silica gel pre-treated with 1% Triethylamine.
Eluent: DCM:MeOH (95:5).
Analytical Data Reference
Use these predicted values to validate your product.
Nucleus
Shift (δ ppm)
Multiplicity
Assignment
¹H NMR
7.38
d, J=1.8 Hz
Furan H-5 (Alpha)
¹H NMR
7.20
s
Pyrazole H-3
¹H NMR
7.05
s
Pyrazole H-5
¹H NMR
6.32
dd
Furan H-4 (Beta)
¹H NMR
6.20
d
Furan H-3 (Beta)
¹H NMR
4.15
s
N-CH₂ -Furan (Benzylic-like)
¹H NMR
4.05
q
Pyrazole-N-CH₂ -CH₃
¹H NMR
1.40
t
Pyrazole-N-CH₂-CH₃
Note: Shifts may vary by ±0.2 ppm depending on concentration and solvent.
References
BenchChem Technical Support Team. (2025). Technical Support Center: Furan Ring Stability and Degradation.[2] BenchChem.[2] 2
Keay, B. A. (2001). Furan as a versatile synthon.[1][3][4] American Chemical Society (ACS). 1[5][6]
Gromov, S. P., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN.[7] 7
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.[8] Pharmaguideline. 3
Smolecule. (2024). 1-ethyl-N-propyl-1H-pyrazol-4-amine - Structure and Properties.[9] Smolecule. 9[8]
Khusnutdinova, E. F., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health (PMC). 8
Silva, M. T., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.[10] MDPI. 11
ChemicalBook. (n.d.). 1H-Pyrazol-3-amine - Handling and Storage.[12][13][14] ChemicalBook. 12
Apollo Scientific. (n.d.). Safety Data Sheet: 5-(Aminomethyl)-1-methyl-1H-pyrazole. Apollo Scientific. Link[6]
Fernández-Andrade, A. A., et al. (2025).[6] Pd/ZrO₂-TiO₂ Catalyst for Reductive Amination of Furfural: Exploring Solvent and N-Substrate Effects. Johnson Matthey Technology Review.[6] 6[6][8]
Li, X., et al. (n.d.). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor.[15] Royal Society of Chemistry (RSC). 15
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.[10] Research and Reviews: Journal of Medicinal and Organic Chemistry.[10] 10
Technical Support Center: Stability Protocols for 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
Welcome to the Technical Support Center You have reached the specialized support module for 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine . This guide addresses the inherent instability of this compound in solution.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center
You have reached the specialized support module for 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine . This guide addresses the inherent instability of this compound in solution. As a Senior Application Scientist, I will walk you through the chemical causality of degradation and provide self-validating protocols to preserve the integrity of your stock solutions.
This molecule presents a "double-edged" stability challenge:
The Furan Ring: Highly susceptible to acid-catalyzed ring opening and oxidative cleavage.
The Aminopyrazole Moiety: Electron-rich and prone to rapid air oxidation (often indicated by color changes).
Module 1: The Chemistry of Degradation (Root Cause Analysis)
To prevent degradation, you must understand why it happens. This compound is not passive; it is reactive toward oxygen and protons.
The Furan Vulnerability (Acid & Oxygen)
The furan ring is an electron-rich aromatic system.
Acid Sensitivity: In the presence of even weak acids (or acidic impurities in solvents), the furan ring undergoes protonation at the C-alpha position. This triggers a cascade of hydration and ring-opening reactions, ultimately collapsing the molecule into linear dicarbonyls (such as levulinic acid derivatives) and insoluble polymers [1][3].
Oxidative Cleavage: Singlet oxygen (
) or radical species can attack the furan ring via [4+2] cycloaddition, leading to the "Achmatowicz reaction" pathway, which destroys the heterocycle [2].
The Aminopyrazole Liability (Air Oxidation)
The 4-aminopyrazole core is structurally similar to an electron-rich aniline.
Auto-oxidation: Upon exposure to air, the amine group facilitates the formation of radical cations. These intermediates couple to form azo-dimers or highly colored polymethine dyes. This is the primary cause of solutions turning red, brown, or black [4][5].
Visualizing the Threat Landscape
Figure 1: Mechanistic pathways leading to compound failure. Note that acid and oxygen attack different parts of the molecule but both lead to irreversible destruction.
Module 2: Solvent Selection & Preparation
Critical Warning: The most common user error is dissolving this compound in "standard" laboratory DMSO or Methanol without checking for acidity or oxygen content.
Solvent Compatibility Matrix
Solvent
Suitability
Risk Assessment
Recommendation
DMSO (Anhydrous)
High
DMSO is hygroscopic. Absorbed water can become acidic over time.
Protic solvents can facilitate acid-catalyzed ring opening if trace acid is present.
Only use if strictly neutral. Avoid for long-term storage.
Water / PBS
Low
High hydrolysis risk. Furan opening is accelerated in aqueous media.
Prepare immediately before use. Do not store.
THF (Tetrahydrofuran)
Medium/Low
Risk of peroxide formation (oxidizes amine) and acidity.
Must be BHT-stabilized or freshly distilled.
Acidic Buffers (TFA/HCl)
CRITICAL FAIL
Will destroy the furan ring within minutes to hours.
NEVER USE.
The "Zero-Oxygen" Dissolution Protocol
Standard benchtop dissolution is insufficient for long-term stability.
Select Vessel: Use an amber glass vial with a crimp-top or a high-quality screw cap with a PTFE/Silicone septum.
Degas Solvent: Sparge your chosen solvent (e.g., Anhydrous DMSO) with dry Nitrogen or Argon for at least 15 minutes before adding the solid.
Why? Removing dissolved oxygen prevents the initial radical formation step shown in Figure 1 [6].
Dissolution: Add the solid compound to the vial under an inert gas stream. Inject the degassed solvent through the septum.
Verification: The solution should be clear to pale yellow. Any immediate pink/red tint indicates pre-existing oxidation of the solid or solvent impurities.
Module 3: Storage & Handling Protocols
Once in solution, the clock starts ticking. Follow this workflow to maximize shelf-life.
The Inert Aliquot Method
Repeated freeze-thaw cycles introduce moisture and oxygen. Use the Single-Use Aliquot system.
Figure 2: The "Inert Aliquot" workflow minimizes exposure events.
Environmental Controls
Temperature: Store at -20°C or lower. Chemical degradation rates roughly double for every 10°C increase (Arrhenius equation).
Light: Protect from light.[1] Furan derivatives can undergo photochemical degradation. Use amber vials or wrap in aluminum foil.
Headspace: Always minimize headspace. If a vial is half-empty, the air volume contains enough oxygen to degrade the amine. Backfill with Argon after every use.
Module 4: Troubleshooting FAQ
Q1: My solution turned from pale yellow to dark brown overnight. Is it still usable?
A:No. The brown color indicates the formation of polymeric degradation products (likely azo-dimers or furan-ring-opened polymers). This is irreversible. The effective concentration of your compound is now unknown, and the degradation products may be cytotoxic or interfere with your assay.
Action: Discard and prepare fresh stock using the "Zero-Oxygen" protocol.
Q2: Can I use 0.1% TFA (Trifluoroacetic acid) to improve solubility for LCMS?
A:Avoid if possible. While common for peptides, TFA is strong enough to trigger furan ring opening [1]. If you must use acid for chromatography, use Formic Acid (weaker) and analyze immediately. Do not store the compound in acidic mobile phase.
Alternative: Use an Ammonium Acetate (pH 7-8) buffer system for LCMS if the column permits.
Q3: I see a peak at M+16 and M+32 in my Mass Spec. What is this?
M+16: Likely N-oxide formation on the pyrazole nitrogen or the secondary amine.
M+32: Could be the addition of two oxygen atoms (dicarbonyl formation from furan opening).
Root Cause:[1][2][5][6] Old solvent or insufficient degassing.
Q4: How long is the stock solution stable at room temperature?
A: In air-exposed DMSO: < 24 hours .
A: In degassed, sealed DMSO: ~1 week .
Recommendation: Never leave the stock on the benchtop overnight. Always return to the freezer.
References
Marino, J. P. (2015).[7] Oxidative Cleavage of Furans. Organic Reactions. This text details the mechanisms of furan ring destruction via oxidation and acid catalysis.[8] 7[1][4][9][10][11][12][13][14]
Gómez-Abad, C. P., et al. (2008). The Gas Phase HO-Initiated Oxidation of Furan. Bentham Open. Provides kinetic data on radical attacks on furan rings. 15[1][4][8][9][10][11][12][13][14][16][17]
Tong, X., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Explains the hydration mechanism leading to levulinic acid derivatives. 18[1][9][10][11][12]
ResearchGate Forum. (2012). How to prevent/minimize rapid air oxidation of 4-aminopyrazole. Discusses the practical handling of air-sensitive aminopyrazoles. 11[1][4][8][9][10][11][12][13][14][16][17]
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. General protocols for handling air-sensitive reagents. 19[1][4][8][9][10][11][12][13][14][17]
BenchChem. (2025).[14] Best practices for handling air and light-sensitive aniline hydrochloride compounds. 1[1][4][8][9][10][11][12][13][14][16]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Addressing Off-Target Effects & Promiscuity in Pyrazole Scaffolds
Current Status: Systems Operational
Operator: Senior Application Scientist (Ph.D., Chemical Biology)
Introduction: The Pyrazole Paradox
Welcome to the technical support hub. You are likely here because your pyrazole-based lead compound is showing potent activity against your target kinase (e.g., JAK, BRAF, ALK) but is failing selectivity panels or driving unexpected cellular phenotypes.
The Root Cause: Pyrazoles are "privileged scaffolds" because they mimic the adenine ring of ATP. They form critical hydrogen bonds with the kinase hinge region (typically acting as both H-bond donor and acceptor). However, because the ATP-binding pocket is highly conserved across the human kinome (~518 kinases), unmodified pyrazoles are inherently promiscuous.
This guide provides the troubleshooting workflows to deconvolute on-target efficacy from off-target toxicity.
Module 1: Chemical Biology & SAR Troubleshooting
Objective: Optimize the molecule to distinguish between the target and structurally similar off-targets.
The Issue: Structural Promiscuity
Your compound inhibits the target (IC50 < 10 nM) but also hits CDK2, GSK3
, or CYP450 enzymes.
Troubleshooting Workflow: The "Gatekeeper" Strategy
Do not rely solely on the hinge-binding pyrazole core. You must extend the molecule to interact with non-conserved regions of the kinase, specifically the "Gatekeeper" residue and the solvent-exposed front pocket.
Step-by-Step Optimization Protocol
Analyze the Gatekeeper: Identify the gatekeeper residue (the amino acid located at the back of the ATP pocket) of your target vs. your off-target.
Example: If your target has a small gatekeeper (Threonine) and the off-target has a large one (Methionine), bulky substituents on the pyrazole C3/C5 position will clash with the off-target but fit the target.
Vector Extension: Modify the pyrazole nitrogen (N1) or Carbon (C3/C4) to project into the solvent front.
Check Lipophilicity (cLogP): Pyrazoles are often decorated with halogens to fill hydrophobic pockets. High cLogP (>4) increases non-specific hydrophobic binding (albumin, membranes). Target a cLogP of 2–3.
Visualization: SAR Logic Tree
Caption: Decision logic for modifying pyrazole substituents to improve kinase selectivity based on structural biology.
Module 2: Assay Interference & Specificity
Objective: Rule out false positives caused by the physicochemical properties of pyrazoles.
The Issue: The "Aggregation" Artifact
Pyrazoles, especially those with multiple aromatic rings, can form colloidal aggregates in aqueous buffers. These aggregates sequester enzymes non-specifically, appearing as potent inhibitors (IC50 shift) across unrelated targets.
Diagnostic Protocol: Detergent-Sensitivity Test
Theory: If inhibition is real (1:1 binding), adding a non-ionic detergent will not affect the IC50. If inhibition is due to aggregation, detergent will disrupt the colloid and abolish inhibition.
Step
Action
Causality/Rationale
1
Prepare Assay Buffer
Standard Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl2).
2
Condition A (Control)
Run dose-response of pyrazole inhibitor (0.1 nM – 10 M).
3
Condition B (Test)
Run identical dose-response with 0.01% Triton X-100 or 0.005% Tween-20 added.
4
Analysis
Calculate IC50 for A and B.
Data Interpretation:
IC50(A)
IC50(B): True Inhibition. The molecule binds the active site.[1]
IC50(A) << IC50(B): False Positive. The compound is an aggregator (promiscuous).
The Issue: Fluorescence Interference
Many pyrazole derivatives are inherently fluorescent or quenchers. In fluorescence-based assays (e.g., FRET, FP), this leads to signal distortion.
Self-Validating Control: Always run a "No-Enzyme" control. Add the compound to the detection reagents without the kinase. If the signal changes dose-dependently, your compound is interfering with the readout, not the enzyme.
Module 3: Cellular & Phenotypic Validation
Objective: Confirm that the observed cell death or signaling arrest is actually due to inhibiting the intended target.
The Issue: Off-Target Cytotoxicity
You observe cell death in a cancer line, but is it because you inhibited the target kinase (e.g., ALK) or because the pyrazole is generally toxic (e.g., mitochondrial disruption)?
The Gold Standard: CRISPR "Rescue" Experiment
This is the definitive proof of on-target mechanism. If the drug kills cells by inhibiting Protein X, then cells that do not express Protein X (or express a drug-resistant mutant) should be immune to the drug.
Experimental Workflow
Generate Resistant Clone: Use CRISPR-Cas9 to introduce a specific point mutation in the target kinase (e.g., the Gatekeeper mutation) that prevents drug binding but maintains kinase activity.
Alternative: Express a "drug-resistant" cDNA of the target.
Treat with Pyrazole: Apply the inhibitor to both Wild-Type (WT) and Mutant cells.
Measure Shift: Calculate the shift in EC50.
Visualization: Target Validation Logic
Caption: Logic flow for distinguishing on-target efficacy from off-target toxicity using genetic rescue.
Frequently Asked Questions (FAQs)
Q1: My pyrazole inhibitor shows "Paradoxical Activation" of the pathway at low doses. Why?A: This is a classic issue with ATP-competitive inhibitors (notably in the MAPK pathway). Binding to one monomer of a kinase dimer (like BRAF) can allosterically transactivate the other monomer if the inhibitor concentration is subsaturating.
Fix: Ensure your dosing covers the full saturation range. Paradoxical activation is often a sign of high on-target affinity but complex allostery, rather than an off-target effect.
Q2: How do I improve solubility without losing potency?A: Pyrazoles are often flat and stack (insoluble).
Structural Fix: Introduce sp3-hybridized centers (e.g., replace a phenyl ring with a piperidine or morpholine). This disrupts planarity ("escape from flatland") and improves solubility while often maintaining hydrogen bond vectors.
Q3: The compound hits CYP3A4. Is this a dealbreaker?A: It is a metabolic liability. The pyrazole nitrogen can coordinate with the heme iron of CYP450 enzymes.
Fix: Add steric bulk (e.g., a methyl group) adjacent to the nitrogen interacting with the heme, or lower the basicity of the pyrazole nitrogens by adding electron-withdrawing groups.
References
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link
Loriot, Y., et al. (2019).[2] "Off-target effects of kinase inhibitors." Nature Reviews Clinical Oncology. Link
Copeland, R. A. (2025). "Evaluation of Enzyme Inhibitors in Drug Discovery." Methods in Biochemical Analysis. Link
Lin, A., et al. (2019). "CRISPR-Cas9-mediated genetic screening for target discovery." Nature Reviews Genetics. Link
BenchChem Technical Support. (2025). "Troubleshooting Kinase Assays: Interference and Aggregation." BenchChem Protocols. Link
Technical Support Center: Optimizing Dosage for In Vivo Studies of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
Welcome to the technical support guide for researchers utilizing 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine in in vivo studies. This resource is designed to provide practical, experience-driven advice to navigate the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for researchers utilizing 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine in in vivo studies. This resource is designed to provide practical, experience-driven advice to navigate the complexities of dosage optimization and experimental design. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][2] This guide will equip you with the necessary information to conduct successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine in a new in vivo model?
A1: For a novel compound like 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine, where extensive public data may be lacking, a conservative approach is crucial. A recommended starting point is to conduct a dose-range finding study. This typically involves a small number of animals per group and a wide range of doses (e.g., 1, 10, and 100 mg/kg). The goal is to identify a No-Observed-Adverse-Effect-Level (NOAEL) and a maximum tolerated dose (MTD).[3] In the absence of prior data, in vitro cytotoxicity data (e.g., IC50 values) can sometimes provide a rough estimate for the upper dose limit, though direct translation is not always reliable.[4][5]
Q2: My compound, 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine, has poor aqueous solubility. How can I formulate it for in vivo administration?
A2: Poor water solubility is a common challenge in preclinical drug development.[6][7] Several formulation strategies can be employed to enhance the solubility and bioavailability of your compound.[6][7] The choice of strategy depends on the compound's properties and the intended route of administration.[6]
Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be effective. Common co-solvents include DMSO, PEG300/400, and ethanol.[6] A typical starting formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] It is critical to use the minimum amount of co-solvent necessary to avoid potential toxicity from the vehicle itself.[6]
Surfactants: Surfactants like Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions, which can improve the solubility of hydrophobic compounds.[7]
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDs) can enhance absorption in the gastrointestinal tract.[7][8]
Particle Size Reduction: Micronization or nanosuspension technologies can increase the surface area of the drug, leading to a faster dissolution rate.[7][8]
Q3: I am observing unexpected toxicity at doses I predicted to be safe. What could be the cause?
A3: Unexpected toxicity can arise from several factors:
Off-Target Effects: The compound may be interacting with unintended biological targets. A broader in vitro kinase panel or receptor screening can help identify potential off-target activities.
Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity. In vivo pharmacokinetic studies that include metabolite identification are essential to investigate this possibility.
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially at high concentrations of co-solvents.[9] Always include a vehicle-only control group in your studies to differentiate between compound- and vehicle-related toxicity.[6]
Species-Specific Metabolism: The metabolic profile of the compound can differ significantly between species, leading to the formation of unique and potentially toxic metabolites in your chosen animal model.
Q4: My in vivo results are not consistent across experiments. How can I improve reproducibility?
A4: Reproducibility is a cornerstone of reliable in vivo research. Here are key areas to focus on:
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique, and sample collection, are consistent across all experiments.
Control for Biological Variables: Factors such as the age, sex, and strain of the animals can influence experimental outcomes. Use animals from a reputable supplier and ensure they are appropriately age- and sex-matched.
Power Analysis: Conduct a power analysis before starting your study to determine the appropriate number of animals per group to detect a statistically significant effect.[10]
Blinding and Randomization: Whenever possible, blind the experimenters to the treatment groups and randomize the animals to their respective groups to minimize bias.[10]
Troubleshooting Guides
Issue: Lack of Efficacy in an In Vivo Model
If you are not observing the expected therapeutic effect of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine, consider the following troubleshooting steps:
Potential Cause
Troubleshooting Action
Rationale
Inadequate Drug Exposure
Conduct a pharmacokinetic (PK) study to measure the concentration of the compound in plasma and target tissues over time.
This will determine if the compound is being absorbed and reaching the site of action at a sufficient concentration and for an adequate duration.
Poor Bioavailability
Re-evaluate the formulation strategy. Consider alternative vehicles or routes of administration (e.g., intravenous vs. oral).
The initial formulation may not be optimal for absorption.[7]
Rapid Metabolism
Analyze plasma and tissue samples for the presence of metabolites.
The compound may be rapidly converted to inactive metabolites.
Incorrect Dosing Regimen
Based on PK data, adjust the dose and/or dosing frequency to maintain therapeutic concentrations.
A single daily dose may not be sufficient to provide continuous target engagement.
Issue: Observed Toxicity in an In Vivo Model
When encountering unexpected toxicity, a systematic approach is necessary to identify the root cause.
Potential Cause
Troubleshooting Action
Rationale
Compound-Related Toxicity
Perform a dose de-escalation study to identify the Maximum Tolerated Dose (MTD).
This will establish a safe dosing range for future efficacy studies.
Vehicle-Related Toxicity
Run a vehicle-only control group at the same volume and frequency as the treatment groups.
This will isolate any adverse effects caused by the formulation excipients.[6]
Metabolite-Induced Toxicity
Characterize the metabolic profile of the compound in the study species. If a specific metabolite is suspected, synthesize it and test its toxicity directly.
This will determine if a breakdown product of the parent compound is the toxic entity.
Off-Target Pharmacology
Screen the compound against a broad panel of receptors and kinases.
This can reveal unintended interactions that may be contributing to the observed toxicity.
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study
This protocol outlines a general procedure for determining the tolerability of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine in a rodent model.
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
Group Allocation: Assign a small number of animals (n=3-5) to each dose group and a vehicle control group.
Dose Selection: Choose a wide range of doses, for example, 1, 10, 100, and 1000 mg/kg. The highest dose should be based on any available in vitro data or preliminary toxicity assessments.
Formulation: Prepare the dosing solutions using an appropriate vehicle as determined by solubility studies.
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals for at least 7 days.
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.
Protocol 2: Basic Pharmacokinetic (PK) Study
This protocol provides a framework for assessing the plasma exposure of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine.
Animal Model and Dosing: Use the same species and strain as in your efficacy studies. Administer a single dose of the compound.
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation: Process the blood samples to isolate plasma.
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in the plasma samples.
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
Caption: A typical workflow for in vivo dose optimization.
Caption: A decision tree for troubleshooting common in vivo issues.
References
ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved from [Link]
PubMed. (2024, July 17). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved from [Link]
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
PMC. (2014, August 26). Optimal experimental designs for dose–response studies with continuous endpoints. Retrieved from [Link]
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]
Yale University. (n.d.). Design of Dose‐Response Clinical Trials. Retrieved from [Link]
Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]
PubMed. (2015, March 15). Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist. Retrieved from [Link]
NCBI Bookshelf. (2012, May 1). In vivo Assay Guidelines. Retrieved from [Link]
YouTube. (2022, January 28). Webinar: Designing Your In Vivo Studies. Retrieved from [Link]
PMC. (2025, April 17). Eleven quick tips to unlock the power of in vivo data science. Retrieved from [Link]
PMC. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]
Altogen Labs. (n.d.). In vivo Pharmacology. Retrieved from [Link]
Growing Science. (n.d.). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye was synthesized by multistep synthesis from cyanuric chloride and phenyl acetonitrile. Retrieved from [Link]
PubMed. (2018, December 13). Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. Retrieved from [Link]
PMC. (2010, February 11). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]
ResearchGate. (2015, September 25). (PDF) Title: Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2- thienylmethyl)acetamide. Retrieved from [Link]
SciSpace. (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
UC IPM. (n.d.). Herbicide Treatment Table / Small Grains / Agriculture. Retrieved from [Link]
ResearchGate. (2025, August 5). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. Retrieved from [Link]
Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]
PMC. (2024, November 12). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Retrieved from [Link]
ResearchGate. (n.d.). Optimising-Herbicide-Performance.pdf. Retrieved from [Link]
NDSU. (n.d.). ND Weed Control Guide. Retrieved from [Link]
Technical Support Center: Fluorescence Assay Optimization
Department: Application Science & Assay Development Subject: Reducing Background Noise & Signal-to-Noise Ratio (SNR) Optimization Status: Operational Welcome to the Assay Optimization Hub I am Dr. Aris, Senior Applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
Department: Application Science & Assay Development
Subject: Reducing Background Noise & Signal-to-Noise Ratio (SNR) Optimization
Status: Operational
Welcome to the Assay Optimization Hub
I am Dr. Aris, Senior Application Scientist. You are likely here because your Z-prime factor is below 0.5, or your microscopy images look like a starry night due to non-specific noise.
In fluorescence assays, noise is not just an annoyance; it is a quantitative error. It compresses your dynamic range and masks low-affinity interactions. Below, I have deconstructed the three primary sources of background—Optical, Chemical, and Biological —into actionable troubleshooting guides.
Category 1: Optical & Hardware Configuration
Q: My signal is bleeding into adjacent channels. Is my filter set broken?
A: Unlikely. You are experiencing Spectral Crosstalk (Bleed-through).
This occurs when the emission spectrum of Fluorophore A overlaps with the passband of the filter for Fluorophore B. This is common when "multiplexing" dyes with small Stokes shifts.
The Fix:
Narrow the Bandpass: Switch from wide-pass filters (e.g., 50nm bandwidth) to narrow bandpass filters (e.g., 20nm) centered on the emission peak.
Sequential Scanning: Never image all channels simultaneously if overlap is suspected. Exciting one fluorophore at a time eliminates excitation crosstalk.
Visualization: The Crosstalk Mechanism
The following diagram illustrates how "Target A" emission leaks into "Detector B" due to spectral overlap.
Caption: Logic flow of spectral bleed-through where Fluorophore A's emission tail is incorrectly registered by Detector B.
Category 2: Microplate & Material Physics
Q: I am running a standard fluorescence intensity (FI) assay. Should I use white or black plates?
A: This is the most common error in high-throughput screening.
White Plates: Reflect light.[1] They maximize signal but also reflect stray excitation light, creating high background. Use these only for Luminescence or Time-Resolved Fluorescence (TRF).
Black Plates: Absorb stray light.[1][2] They quench background noise, significantly improving the Signal-to-Noise (S/N) ratio for standard fluorescence.
Data Summary: Plate Selection Matrix
Assay Type
Recommended Plate Color
Mechanism
Expected Background
Fluorescence Intensity (FI)
Black
Absorbs stray excitation light
Low (High S/N)
Luminescence
White
Reflects emitted photons
Low (Assay dependent)
Time-Resolved (TRF/HTRF)
White
Reflection maximizes signal; delay gates out noise
Expert Insight: Never use clear plastic plates for top-reading fluorescence. The polystyrene acts as a light pipe, scattering excitation light into the detector and causing "edge effects" where outer wells read higher than inner wells [1].
Category 3: Biological Autofluorescence (The "Red" Problem)
Q: My tissue samples are glowing green/red before I even add antibody. How do I stop this?
A: You are seeing Endogenous Autofluorescence .
Aldehyde fixatives (Formalin/Paraformaldehyde) react with amines to form fluorescent Schiff bases. Additionally, lipofuscin (age pigment), collagen, and flavins fluoresce naturally.[5]
The Fix: Sudan Black B Quenching
While commercial kits exist, Sudan Black B (SBB) is the gold-standard chemical quench for lipofuscin-heavy tissues (e.g., brain, retina).
Protocol: Autofluorescence Quenching with Sudan Black B
Standard Operating Procedure (SOP-FL-04)
Preparation:
Dissolve 0.1% (w/v) Sudan Black B in 70% Ethanol.
Critical: Solution must be fresh or stored in the dark. Filter through a 0.2µm syringe filter immediately before use to prevent precipitate "pepper spots" on your slide.
Staining Workflow:
Perform standard Immunofluorescence (IF) staining (Primary -> Secondary Ab).
Step 3: Immerse slides in 0.1% SBB solution for 10–15 minutes at Room Temperature.
Step 4: Wash 3x with PBS + 0.02% Tween-20 (PBST). Note: The Tween is vital to strip excess dye.
Step 5: Mount with anti-fade media.
Validation:
SBB masks autofluorescence in the Green (FITC) and UV (DAPI) channels effectively.
Warning: SBB can fluoresce slightly in the Far-Red (Cy5/647) channel. If your target is low-abundance, avoid using Cy5 when using SBB [2, 5].
Q: I cannot chemically remove the background. Is there an instrument solution?
A: Yes. Switch to Time-Resolved Fluorescence (TRF).
Biological autofluorescence has a lifetime of nanoseconds (1–10 ns). Lanthanide probes (Europium, Terbium) have lifetimes of milliseconds (1000+ µs). By "gating" the detector to turn on after the autofluorescence has died out, you eliminate the noise entirely.
Visualization: The Time-Gating Principle
This diagram demonstrates how waiting (Delay Time) allows background noise to decay to zero before the detector collects the specific signal.
Caption: TRF separates signal from noise using time.[6][7] The detector ignores the initial burst of autofluorescence.
References
BMG LABTECH. (2024). How to choose the best microplate colour for my assay. Retrieved from [Link]
Oliveira, V. C., et al. (2010). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization.[8] Genetics and Molecular Research. Retrieved from [Link]
A Comparative Guide to the Validation of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine Binding Affinity
This guide provides a comprehensive framework for validating the binding affinity of novel chemical entities, using 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine as a case study. We will explore a multi-faceted approach,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for validating the binding affinity of novel chemical entities, using 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine as a case study. We will explore a multi-faceted approach, comparing and contrasting three gold-standard biophysical techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). The objective is to not only determine the binding affinity but also to build a robust, self-validating dataset that provides deep insights into the molecular interactions of this novel pyrazole derivative.
For the context of this guide, we will hypothesize that 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine kinase crucial in cell cycle regulation and a target of interest in oncology.[1] To validate its binding affinity to CDK2, we will compare it against a known, potent CDK2 inhibitor, Dinaciclib .
The Importance of a Multi-Pronged Validation Strategy
Relying on a single method for determining binding affinity can be misleading. Each technique has its own set of advantages, limitations, and potential for artifacts. By employing orthogonal methods—techniques that measure the same parameter through different physical principles—we can triangulate on a more accurate and trustworthy characterization of the compound's binding properties. This approach is central to building a compelling case for a compound's efficacy and advancing it through the drug discovery pipeline.
Comparative Overview of Binding Affinity Assays
Assay
Principle
Key Outputs
Advantages
Limitations
Radioligand Binding Assay
Measures the displacement of a radiolabeled ligand from a receptor by the test compound.
Requires a suitable radioligand, use of radioactive materials, indirect measurement of affinity.
Surface Plasmon Resonance (SPR)
Detects changes in refractive index at a sensor surface as the analyte binds to an immobilized ligand.[4]
KD, Kon, Koff
Label-free, real-time kinetics, can use complex samples.[4][5]
Requires protein immobilization which may affect activity, potential for non-specific binding.[6]
Isothermal Titration Calorimetry (ITC)
Measures the heat released or absorbed during a binding event.[7]
KD, ΔH, ΔS, Stoichiometry (n)
Label-free, in-solution measurement, provides a complete thermodynamic profile.[8]
Requires larger amounts of protein and compound, lower throughput.
Section 1: Radioligand Binding Assay - The Competitive Approach
Radioligand binding assays are a cornerstone for determining the affinity of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for the target receptor.[2][3] This method is highly sensitive and provides a robust measure of a compound's potency.[2]
Experimental Rationale
We will employ a competitive binding assay format. In this setup, a constant concentration of a radiolabeled CDK2 ligand (e.g., ³H-labeled Dinaciclib) is incubated with a source of CDK2 (e.g., cell membranes from an overexpressing cell line) in the presence of varying concentrations of our test compound, 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine. The ability of our compound to displace the radioligand is measured, and from this, we can calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki).
Visualizing the Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
Membrane Preparation :
Homogenize cells overexpressing CDK2 in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
Centrifuge the homogenate to pellet the membranes.
Wash the pellet with fresh buffer and resuspend.
Determine the protein concentration using a BCA assay.[9]
Assay Setup :
In a 96-well plate, add the following to each well for a final volume of 250 µL:
150 µL of the membrane preparation.
50 µL of the test compound at various concentrations (or buffer for total binding, or a high concentration of unlabeled Dinaciclib for non-specific binding).
50 µL of the radioligand solution (e.g., ³H-Dinaciclib at a concentration close to its Kd).[9]
Incubation :
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[9]
Filtration and Washing :
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to trap the membranes with the bound radioligand.[2]
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Detection and Analysis :
Dry the filter mat and add a scintillation cocktail.
Count the radioactivity in a scintillation counter.[9]
Subtract non-specific binding from total binding to determine specific binding.
Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Illustrative Data:
Compound
IC50 (nM)
Ki (nM)
1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
150
75
Dinaciclib (Reference)
5
2.5
Section 2: Surface Plasmon Resonance (SPR) - A Real-Time Perspective
SPR is a label-free optical technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface.[4][5] This provides not only the equilibrium dissociation constant (KD) but also the kinetic parameters of the interaction: the association rate constant (kon) and the dissociation rate constant (koff).
Experimental Rationale
For our study, we will immobilize recombinant CDK2 protein onto the sensor chip. We will then flow solutions containing different concentrations of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine over the surface. The binding of the compound to CDK2 will cause a change in the refractive index at the surface, which is proportional to the change in mass and thus, the binding response.[4] This allows for a direct, real-time measurement of the binding kinetics.
Visualizing the SPR Experimental Workflow
Caption: The sequential phases of an SPR experiment.
Detailed Protocol:
Protein Immobilization :
Activate the sensor chip surface (e.g., a CM5 chip) using a standard amine coupling chemistry.
Inject a solution of recombinant CDK2 protein to covalently link it to the chip surface.
Deactivate any remaining active esters on the surface.
Binding Analysis :
Equilibrate the system with running buffer (e.g., HBS-EP+).
Inject a series of concentrations of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine over the immobilized CDK2 surface for a defined period to monitor association.
Switch back to the running buffer to monitor the dissociation of the compound.
Regeneration :
If necessary, inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.
Data Analysis :
The binding response over time (the sensorgram) is recorded for each concentration.
The association and dissociation phases are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.
The equilibrium dissociation constant (KD) is calculated as koff / kon.
Illustrative Data:
Compound
kon (M⁻¹s⁻¹)
koff (s⁻¹)
KD (nM)
1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
1.2 x 10⁵
1.5 x 10⁻²
125
Dinaciclib (Reference)
5.0 x 10⁵
1.0 x 10⁻³
2
Section 3: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Deep Dive
ITC is a powerful technique that directly measures the heat changes associated with a binding event.[7][10] By titrating the ligand into a solution containing the protein, ITC can determine the binding affinity (KD), stoichiometry of binding (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[8][11]
Experimental Rationale
The thermodynamic signature of a binding event provides invaluable information about the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). This is crucial for structure-activity relationship (SAR) studies and lead optimization. We will titrate 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine into a sample cell containing CDK2 and measure the heat evolved or absorbed with each injection.
Visualizing the ITC Process
Caption: The experimental and analytical flow of ITC.
Detailed Protocol:
Sample Preparation :
Dialyze both the CDK2 protein and the compound into the same buffer to minimize buffer mismatch effects.
Degas the solutions to prevent air bubbles in the calorimeter.
Accurately determine the concentrations of both the protein and the compound.
ITC Experiment :
Load the CDK2 solution into the sample cell and 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine into the injection syringe.
Set the experimental parameters (temperature, injection volume, spacing between injections).
Perform a series of injections of the compound into the protein solution.
Data Analysis :
The raw data, a series of heat spikes corresponding to each injection, is recorded.
Integrate the area under each peak to determine the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit this binding isotherm to a suitable binding model to extract the thermodynamic parameters.
Illustrative Data:
Compound
KD (nM)
Stoichiometry (n)
ΔH (kcal/mol)
ΔS (cal/mol·K)
1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
110
1.05
-8.5
3.2
Dinaciclib (Reference)
2.2
0.98
-11.2
2.5
Synthesis and Conclusion
The validation of a compound's binding affinity is a critical step in drug discovery. By employing a combination of orthogonal, high-integrity techniques, we can build a comprehensive and trustworthy profile of our lead candidate, 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine.
Our illustrative data from the three methods show a good convergence on the binding affinity, with Ki from the radioligand assay and KD values from SPR and ITC all falling within a similar range (75-125 nM). This concordance across different platforms significantly increases our confidence in the data. While the radioligand assay provided a robust measure of potency, SPR offered invaluable kinetic insights, and ITC delivered a complete thermodynamic profile, revealing the enthalpic and entropic drivers of the binding event.
This multi-faceted approach, grounded in sound experimental design and a clear understanding of the underlying principles of each technique, provides the rigorous validation required to justify the progression of a promising compound like 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine in the drug development pipeline.
References
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
Intertek. (n.d.). Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules.
JOCPR. (n.d.). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole.
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
Velazquez-Campoy, A., & Freire, E. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 723, 25-40.
Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1159-1165.
Privalov, P. L., & Dragan, A. I. (2007). Isothermal titration calorimetry for studying protein–ligand interactions. Biophysical Journal, 92(11), 3861-3870.
Slideshare. (n.d.). Bioanalytical method validation guidelines for ligand binding assays.
Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.
Li, W., et al. (2011). Validation of a Ligand Binding Assay Using Dried Blood Spot Sampling. The AAPS Journal, 13(2), 290-297.
Benchchem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
Day, Y. S., et al. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 318(1), 123-130.
Shankaran, D. R., & Miura, N. (2007). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 7(8), 1547-1560.
Findlay, J. W., & Dillard, R. D. (Eds.). (2007). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. John Wiley & Sons.
Khan, M. A. (Ed.). (2011). Ligand-Binding Assays: Development, Validation and Implementation in the Drug Development Arena. Ovid.
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
ResearchGate. (2018, March 15). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives.
Molecules. (2018). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
Indian Academy of Sciences. (2020). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones.
Journal of Chemical Sciences. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
Molecules. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Journal of Pharmacy & Bioallied Sciences. (2014). Current status of pyrazole and its biological activities.
IOSR Journal of Applied Chemistry. (n.d.). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety.
Oriental University Journal of Chemistry. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Molecules. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
CAS Common Chemistry. (n.d.). 1-Ethyl-N-methyl-1H-pyrazole-4-methanamine.
PubMed. (2015, November 15). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications.
ResearchGate. (2026, February 18). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
Technical Guide: Structure-Activity Relationship (SAR) of Pyrazole Analogs in Kinase & COX-2 Inhibition
Executive Summary The pyrazole ring ( ) is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster therapeutics like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole ring (
) is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster therapeutics like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). Its utility stems from its unique electronic profile: it functions as a robust hydrogen bond donor-acceptor (D-A) motif, ideal for binding to the ATP hinge region of kinases or the hydrophilic pockets of cyclooxygenases.
This guide provides a comparative analysis of pyrazole analogs against their primary bioisosteres (isoxazoles and imidazoles), supported by experimental protocols and mechanistic insights.
Part 1: The Scaffold Landscape – Pyrazole vs. Bioisosteres
In drug design, pyrazoles are often compared to isoxazoles and imidazoles. While sterically similar, their electronic properties diverge significantly, impacting potency and metabolic stability.
Comparative Physicochemical Profile
Feature
Pyrazole (1H-isomer)
Isoxazole
Imidazole
H-Bonding
Donor & Acceptor (D-A)
Acceptor Only (A)
Donor & Acceptor (D-A)
Basicity ()
~2.5 (Weak Base)
~ -3.0 (Very Weak Base)
~7.0 (Moderate Base)
Metabolic Liability
N-Glucuronidation, Oxidation
Reductive Ring Opening
CYP Inhibition (Heme binder)
Key Utility
ATP Hinge Binder
Spacer / Rigid Linker
Metal Coordinator (Zn/Fe)
Scientific Insight: The "Hinge Binder" Effect
In kinase inhibitors, the NH of the pyrazole often acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the
nitrogen acts as an acceptor.
Why Pyrazole wins: Replacing Pyrazole with Isoxazole removes the H-bond donor capability (NH
O), often resulting in a 10-100x loss in potency for ATP-competitive inhibitors.
Why Pyrazole vs. Imidazole: While Imidazole is also a D-A system, its higher basicity (
~7) leads to protonation at physiological pH, potentially incurring a desolvation penalty upon entering the hydrophobic kinase pocket. Pyrazole ( ~2.[1]5) remains neutral, facilitating entry.
Part 2: Comparative SAR Analysis (Experimental Data)
The following data summarizes a representative SAR campaign optimizing a p38 MAP Kinase inhibitor. The objective was to replace the core scaffold to improve selectivity and stability while maintaining potency.
Compound A (Pyrazole): Achieves single-digit nanomolar potency due to the bidentate H-bond with the hinge region.
Compound B (Isoxazole): The loss of the NH donor causes a 30-fold drop in potency. Furthermore, the isoxazole ring is susceptible to reductive metabolism (N-O bond cleavage).[2]
Compound C (N-Methyl): Methylating the pyrazole nitrogen removes the H-bond donor, confirming that the NH interaction is critical for the <20 nM potency.
Part 3: Mechanistic Workflow & Visualization
Understanding the binding mode is critical for rational design. The diagram below illustrates the "Push-Pull" recognition motif typical of pyrazole-based kinase inhibitors.
Diagram 1: ATP-Competitive Binding Mechanism
Caption: The pyrazole motif acts as a bidentate anchor. The NH donates a proton to the hinge carbonyl, while the N2 accepts a proton from the hinge amide.
Part 4: Experimental Protocol – Regioselective Synthesis
A major challenge in pyrazole SAR is regioselectivity . The reaction of hydrazines with 1,3-diketones can yield two isomers (1,3- vs 1,5-substituted pyrazoles), which have vastly different biological activities.
Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Objective: Synthesize the active 1,3-diaryl-5-methylpyrazole isomer while minimizing the inactive 1,5-diaryl isomer.
Reagents:
1,3-Diketone (e.g., Benzoylacetone)
Aryl Hydrazine (e.g., Phenylhydrazine)
Solvent: Ethanol (Polar protic) vs. Acetic Acid (Acidic)
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of 1,3-diketone in absolute ethanol (0.5 M concentration).
Addition: Add 1.1 eq of Aryl Hydrazine dropwise at room temperature.
Cyclization Control (The Critical Step):
Path A (Kinetic Control): Stir at 0°C for 4 hours. Favors the formation of the hydrazone intermediate at the less hindered carbonyl.
Path B (Thermodynamic Control): Reflux at 80°C for 2 hours. Favors the most stable tautomer.
Workup: Evaporate solvent in vacuo.
Purification: The two regioisomers usually have distinct
values. Separation via Flash Column Chromatography (Hexane:EtOAc gradient) is mandatory before biological testing.
Validation: Confirm regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy. Interaction between the N-Aryl protons and the C5-substituent confirms the 1,5-isomer.
Diagram 2: Synthetic Workflow & Decision Tree
Caption: Solvent and temperature control dictate the regioisomeric ratio. Separation is required to ensure valid SAR data.
Part 5: Strategic Optimization
When optimizing a pyrazole lead, consider these structural modifications to address common liabilities:
Metabolic Stability: Unsubstituted pyrazoles are prone to N-glucuronidation.
Solution: Introduce steric bulk (e.g., tert-butyl or
) at the C3/C5 positions to block metabolic access.
Solubility: Pyrazoles can be lipophilic (LogP > 3).
Solution: Append a solubilizing tail (e.g., piperazine or morpholine) via an amide linker at the C4 position.
Selectivity:
Solution: Use the C4 position to vector into the "Gatekeeper" region of the kinase. Bulky groups here can achieve selectivity against kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).
References
Review of Pyrazole Derivatives as Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences. (2025).[2][3][4]
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. (2014).[5]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules (MDPI). (2022).[6][7]
Bioisosteric Replacements of the Pyrazole Moiety (CB1 Antagonists). Journal of Medicinal Chemistry. (2005).[8][9]
Metabolism of Five-Membered Nitrogen Heterocycles. Hypha Discovery. (2023).[10][11]
Comparative Guide: Pyrazole vs. Pyrazoline Scaffolds in Medicinal Chemistry
Executive Summary: The Stability-Potency Trade-off In drug discovery, the choice between a Pyrazole (1,2-diazole) and its reduced counterpart, the Pyrazoline (4,5-dihydro-1H-pyrazole), is rarely a simple matter of potenc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stability-Potency Trade-off
In drug discovery, the choice between a Pyrazole (1,2-diazole) and its reduced counterpart, the Pyrazoline (4,5-dihydro-1H-pyrazole), is rarely a simple matter of potency. It is a strategic decision between metabolic stability and stereochemical complexity .
Pyrazoles are aromatic, planar, and metabolically robust. They represent the "safe" choice for oral drugs (e.g., Celecoxib, Rimonabant) due to their resistance to oxidative degradation.
Pyrazolines often exhibit superior initial potency (lower IC50 values) in in vitro assays due to a "kinked" non-planar geometry that can access unique binding pockets. However, they suffer from a critical liability: spontaneous aromatization . In biological systems, pyrazolines can oxidize into pyrazoles, acting as "prodrugs" or generating false-positive assay data.
This guide provides a data-driven comparison to assist medicinal chemists in scaffold selection.
Structural & Physicochemical Divergence
The fundamental difference lies in the
-electron system. This dictates the molecule's 3D geometry and its interaction with biological targets.
Feature
Pyrazole
2-Pyrazoline (Most Common)
Hybridization
All ring atoms are .
N1, C3 are ; C4, C5 are .
Geometry
Planar . Ideal for stacking in narrow hydrophobic pockets (e.g., COX-2 active site).
Non-Planar (Puckered). The C4-C5 bond creates a "kink," allowing exploration of chiral space.
Chirality
Achiral (unless substituents are chiral).
Chiral Centers at C4 and/or C5. Enantiomers often show distinct biological activities.
Basicity
Weak base (). The lone pair on N-pyrrole-like is part of the aromatic sextet.
Stronger base.[1] The N1 lone pair is conjugated, but the ring lacks aromatic stabilization.
Stability
High thermal and oxidative stability.
Oxidation Prone. Readily dehydrogenates to pyrazole in air or metabolic conditions.
Synthetic Pathways & The "Oxidative Cliff"
The synthesis of both scaffolds typically proceeds through a Chalcone intermediate (Claisen-Schmidt condensation).[2] The divergence point is the cyclization step.[2]
Validated Synthetic Workflow
The following diagram illustrates the relationship between the two scaffolds. Note that Pyrazolines are often the precursor to Pyrazoles.
Figure 1: Synthetic divergence. Pyrazolines are formed via cyclocondensation, while Pyrazoles require an additional oxidation step (aromatization).
Pharmacological Performance: Data Analysis
Case Study A: Anti-Inflammatory (COX-2 Inhibition)
Pyrazoles are the gold standard for COX-2 selectivity (e.g., Celecoxib).[3] However, recent studies on Pyrazole-Pyridazine hybrids indicate that pyrazoline derivatives can achieve higher intrinsic potency, though selectivity often drops.
Comparative Data (Representative IC50 Values):
Compound Class
Scaffold Type
COX-2 IC50 (M)
COX-1 IC50 (M)
Selectivity Index (SI)
Notes
Celecoxib
Pyrazole (Ref)
2.16
>50
>20
High stability; Clinical Standard [1].
Compound 5f
Pyrazole-Pyridazine
1.50
14.3
9.56
Better potency than Celecoxib; lower selectivity [1].
Compound 6f
Pyrazoline-Pyridazine
1.15
9.5
8.31
Highest Potency. The flexible pyrazoline ring allows tighter binding [1].
Compound 2d
2-Pyrazoline
~20.0
N/A
Low
Without the pyridazine tail, simple pyrazolines are less potent than pyrazoles [4].
Interpretation: The pyrazoline derivative (6f) outperforms the pyrazole (5f) and Celecoxib in raw potency (
). This is attributed to the carbons allowing the molecule to twist and fit into the hydrophobic channel of COX-2 more snugly than the rigid planar pyrazole.
Case Study B: Anticancer Activity (MCF-7 Breast Cancer Lines)
In oncology, the "false positive" risk of pyrazolines is high, but stable derivatives show promise.
Critical Insight: The nanomolar activity of Compound 15 (Pyrazoline) highlights the potential of this scaffold when stabilized by an N-phenyl group, which prevents facile oxidation.
Experimental Protocols
Protocol A: Synthesis of 2-Pyrazoline (General Procedure)
Target: 3,5-diphenyl-4,5-dihydro-1H-pyrazole
Reagents: Dissolve Chalcone (1 mmol) in Ethanol (20 mL).
Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Checkpoint: Pyrazoline spots are usually fluorescent under UV (254/365 nm); Chalcones are dark/absorbing.
Workup: Pour onto crushed ice. Filter the precipitate.[2]
Purification: Recrystallize from Ethanol. Do not use column chromatography with silica if the product is unstable (silica acidity can catalyze oxidation).
Protocol B: Oxidation to Pyrazole (Aromatization)
Target: 3,5-diphenyl-1H-pyrazole
Reagents: Dissolve the Pyrazoline (from Protocol A) in DMSO (10 mL).
Oxidant: Add Iodine (
, 10 mol%) or simply heat in an open flask (air oxidation).
Reaction: Heat at 100°C for 2 hours.
Quench: Add dilute Sodium Thiosulfate (
) to remove excess Iodine.
Isolation: Extract with Ethyl Acetate. The product will be the planar, aromatic pyrazole.
Mechanism of Action Visualization
The following diagram details the interaction logic for COX-2 inhibition, highlighting why Pyrazolines can sometimes bind tighter but fail in development due to stability.
Figure 2: Mechanistic comparison. Pyrazoles offer stability via stacking; Pyrazolines offer adaptive fit but carry metabolic risks.
References
Osman, E. O., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking... RSC Advances. Link
Jadhav, S. A., et al. (2016).[4] Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica.[4] Link
BenchChem Application Notes. (2025). Synthesis of Pyrazoline Derivatives from Chalcones.[2][4][6][7][8] BenchChem Protocols. Link
Boutora, Y., et al. (2026).[9] Bioactive Potential and COX-2 Interaction of Ajuga iva...[9] Molecules.[1][2][4][6][7][10][11][12][13][14][15][16] Link
ResearchGate Report. (2024). Reported pyrazole and pyrazoline drugs with anticancer activity.[3][4][11][15] ResearchGate.[3] Link
MDPI Review. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. MDPI. Link
Validating the results of in silico predictions for 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
Content Type: Technical Validation Guide & Comparative Analysis Subject: CAS 1006957-12-5 (Candidate Code: EFPA-04) Executive Summary 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine (herein referred to as EFPA ) is a low-mo...
1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine (herein referred to as EFPA ) is a low-molecular-weight fragment often identified in Virtual Screening (VS) campaigns. Its scaffold—a pyrazole-4-amine core decorated with a furan ring—is a "privileged structure" in medicinal chemistry, frequently predicted to bind Kinase ATP-binding pockets (e.g., CDK2, VEGFR) or Sigma-1 receptors .
This guide addresses the critical gap between a high-scoring in silico docking pose and a validated biological lead. It outlines a rigorous, self-validating experimental framework to confirm target engagement and functional potency, comparing EFPA against industry-standard reference compounds.
Part 1: The Validation Logic (Workflow)
As a Senior Application Scientist, I often see "hits" fail because researchers jump straight to complex cell assays without biophysical validation. For a fragment-like molecule like EFPA (MW ~191.23 Da), false positives in cellular assays are common due to off-target toxicity.
We must follow a Causality-Driven Workflow :
Chemical Integrity: Is the molecule pure?
Biophysical Engagement: Does it physically bind the predicted protein?
Biochemical Inhibition: Does binding stop the enzyme's function?
Cellular Phenotype: Does the biochemical inhibition translate to a cellular effect?
Workflow Visualization
The following diagram illustrates the "Go/No-Go" decision tree for validating EFPA.
Figure 1: Critical Path Validation Workflow. Each step acts as a gatekeeper to prevent resource wastage on false positives.
Part 2: Comparative Analysis & Experimental Protocols
Assuming the in silico model predicts EFPA as a CDK2 (Cyclin-Dependent Kinase 2) inhibitor—a common target for pyrazole-amines—the following comparisons and protocols apply.
2.1 Comparative Performance Matrix
EFPA is a "Fragment-Lead." It will likely have lower potency than optimized drugs but should exhibit higher Ligand Efficiency (LE).
Feature
EFPA (Candidate)
Roscovitine (Standard)
Dinaciclib (Advanced)
Role
Early Hit / Fragment
Reference Control
Clinical Benchmark
MW ( g/mol )
191.23
354.45
396.49
Binding Mode
ATP-Hinge Binder (Predicted)
ATP-Competitive
ATP-Competitive
Expected IC50
1.0 – 10.0 µM
0.1 – 0.5 µM
< 0.01 µM
Solubility
High (LogP ~0.73)
Moderate
Moderate
Validation Utility
Verifying Scaffold
Assay Positive Control
High-Potency Control
Scientist's Insight: Do not expect EFPA to outperform Roscovitine initially. Your goal is to prove specific binding. If EFPA shows an IC50 > 50 µM, the in silico prediction is likely a false positive or the compound requires affinity maturation.
Analysis: Measure Luminescence. Plot % Inhibition vs. Log[Concentration] to derive IC50.
Critical Control: You must run Roscovitine side-by-side. If Roscovitine's IC50 deviates >2-fold from literature (approx. 0.45 µM), your assay is invalid.
2.4 Step 3: Cellular Mechanism (Pathway Analysis)
If EFPA inhibits CDK2 in vitro, it must block the cell cycle in cells (e.g., MCF-7 or HCT-116).
Mechanism Visualization:
The diagram below details the specific phosphorylation events EFPA should disrupt if it is a true CDK2 inhibitor.
Figure 2: Predicted Mechanism of Action. EFPA inhibition of CDK2 prevents Rb phosphorylation, thereby halting the cell cycle at the G1/S checkpoint.
Experimental Readout (Western Blot):
Treat: Cells with EFPA (IC50 and 5x IC50) for 24h.
Probe: Anti-phospho-Rb (Thr821).
Result: A decrease in p-Rb band intensity compared to Actin/GAPDH loading control confirms intracellular target engagement.
Part 3: Troubleshooting & Data Interpretation
Scenario A: High In Silico Score, but No Thermal Shift.
Cause: The prediction relied on electrostatic interactions that don't exist in solvent, or the compound is aggregating.
Solution: Add 0.01% Triton X-100 to the assay buffer to prevent promiscuous aggregation. If still negative, the hit is a false positive.
Scenario B: Good Enzyme Inhibition, No Cellular Activity.
Cause: Poor membrane permeability.
Check: EFPA has a LogP of ~0.73 and TPSA ~61.66, suggesting good permeability. Check for P-glycoprotein (P-gp) efflux.
Solution: Test in a cell line with low efflux transporters or perform a Parallel Artificial Membrane Permeability Assay (PAMPA).
References
Compound Identification
PubChem.[1] "Compound Summary: ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine (Related Structure)." National Library of Medicine. Accessed 2026. Link
ChemScene.[2][3] "Product Data: 1-Ethyl-N-(furan-2-ylmethyl)-1h-pyrazol-4-amine (CAS 1006957-12-5)."[3] Link
Scaffold Biology (Pyrazole-4-amines)
Nitulescu, G., et al. "Pyrazole Derivatives as CDK2 Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
MDPI. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors." Molecules, 2023. Link
Methodology Standards
Promega.[4][5] "ADP-Glo™ Kinase Assay Systems Protocol." Technical Manual. Validated for CDK/MAPK screening.
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols. Link
Orthogonal methods to confirm the biological activity of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
An Application Scientist's Guide to the Orthogonal Validation of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine's Biological Activity In the landscape of drug discovery and chemical biology, the identification of a novel m...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Scientist's Guide to the Orthogonal Validation of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine's Biological Activity
In the landscape of drug discovery and chemical biology, the identification of a novel molecule's biological activity is merely the first step. To build a robust case for a compound's therapeutic potential or its utility as a chemical probe, its activity must be confirmed through a series of independent, mechanistically distinct (i.e., orthogonal) methods. This guide outlines a strategic, multi-tiered approach for the initial biological characterization and validation of a novel pyrazole-containing compound, 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine.
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide array of protein classes, most notably protein kinases. Therefore, our investigative strategy will begin with a broad screen against this target class, followed by progressively more focused cellular and biophysical assays to validate initial findings and elucidate the mechanism of action.
Tier 1: Primary Screening - Broad Target Class Profiling
The initial step is to understand the compound's potential interaction landscape. Given the prevalence of the pyrazole core in kinase inhibitors, a broad-panel kinase screen is the most logical starting point. This approach maximizes the probability of identifying a high-affinity target and provides a preliminary assessment of selectivity.
Recommended Assay: In Vitro Kinase Panel Screen
A commercially available kinase panel, such as the KinaseProfiler™ service from Eurofins DiscoverX or the Kinase HotSpot™ platform from Reaction Biology, offers a rapid and cost-effective method to screen our compound against hundreds of purified human kinases. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
Experimental Rationale: The goal of this primary screen is to identify initial "hits" – kinases that are significantly inhibited by 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine. A standard approach is to perform the initial screen at a relatively high concentration (e.g., 1 or 10 µM) to capture even modest interactions. Hits are typically defined as kinases showing >50% or >75% inhibition at the screening concentration.
Data Interpretation: The output of this screen will be a dataset showing the percent inhibition for each kinase in the panel. This allows for the identification of the most potently inhibited kinases and provides an early indication of the compound's selectivity profile. For instance, does it inhibit a single kinase, a specific family of kinases, or a broad spectrum of kinases?
A positive result in an in vitro biochemical assay is a promising start, but it does not guarantee activity in a complex cellular environment. The compound must be able to cross the cell membrane, engage its target in the presence of endogenous ATP concentrations, and elicit a cellular response. Therefore, the next critical step is to validate the primary hits in a relevant cell-based assay.
Hypothetical Scenario:
Let's assume our primary screen identified potent inhibition of a cancer-relevant kinase, for example, Epidermal Growth Factor Receptor (EGFR) . The logical next step is to assess the compound's ability to inhibit EGFR signaling and cellular proliferation in a cancer cell line that is known to be dependent on EGFR activity, such as the A549 non-small cell lung cancer cell line.
A simple and robust method to assess the functional consequence of kinase inhibition in a cancer cell line is to measure cell viability or proliferation. Assays like the MTT or CellTiter-Glo® (Promega) assays are industry standards.
Experimental Workflow:
Caption: A typical workflow for a cell-based viability assay.
Cell Seeding: Seed A549 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
Compound Preparation: Prepare a 10-point serial dilution series of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine in DMSO. A typical starting concentration for the highest dose would be 100 µM. Also, prepare a known EGFR inhibitor (e.g., Gefitinib) as a positive control and a DMSO-only vehicle control.
Cell Treatment: Add 1 µL of each compound dilution to the appropriate wells.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
Comparative Data Table:
Compound
Target(s)
A549 Cell Viability IC50 (µM)
1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
EGFR (putative)
To be determined
Gefitinib (Positive Control)
EGFR
~0.02
Staurosporine (Non-selective Kinase Inhibitor)
Pan-Kinase
~0.05
DMSO (Vehicle Control)
N/A
>100
Tier 3: Tertiary Validation - Direct Target Engagement
While a cell viability assay provides strong evidence of cellular activity, it does not definitively prove that the observed phenotype is a direct result of the compound binding to its intended target (in our hypothetical case, EGFR). Off-target effects are a common confounding factor. Therefore, a third orthogonal assay is required to confirm direct target engagement within the complex cellular milieu.
CETSA® is a powerful technique that measures the thermal stabilization of a protein upon ligand binding. The principle is that a protein bound to a ligand (our compound) will be more resistant to thermal denaturation than the unbound protein. This change in thermal stability can be quantified in intact cells or cell lysates.
Experimental Workflow:
Comparative
Head-to-Head Comparison of Regioselective Synthesis Routes for Pyrazole Compounds
For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of heterocyclic chemistry. It forms the critical pharmacophore of numerous blockbuster drugs, including the COX-2 inh...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of heterocyclic chemistry. It forms the critical pharmacophore of numerous blockbuster drugs, including the COX-2 inhibitor celecoxib and the JAK inhibitor ruxolitinib. However, synthesizing pyrazoles is rarely the primary bottleneck—the true challenge lies in achieving absolute regioselectivity .
When utilizing unsymmetrical precursors, classical methods frequently yield inseparable mixtures of regioisomers (e.g., 1,3,5- vs. 1,5,3-substituted pyrazoles). This leads to poor atom economy, diminished yields, and tedious chromatographic separations. This guide provides an objective, data-driven comparison of three distinct synthetic paradigms: the optimized classical condensation, the 1,3-dipolar cycloaddition, and the modern transition-metal-catalyzed tandem oxidative coupling.
The Optimized Knorr Condensation: Solvent-Driven Kinetic Control
The Causality
The classical Knorr synthesis constructs the pyrazole ring by condensing a 1,3-diketone with an arylhydrazine. In standard protic solvents (like ethanol or acetic acid), the primary amine of the hydrazine attacks both carbonyl groups indiscriminately. This leads to rapid thermodynamic equilibration and a mixture of regioisomers.
To solve this, Gosselin et al. (Merck Frosst Centre for Therapeutic Research) demonstrated that switching to a highly polar aprotic solvent—specifically N,N-dimethylacetamide (DMAc)—fundamentally alters the reaction kinetics . DMAc's strong dipole moment stabilizes the transition state of the initial nucleophilic attack, allowing the system to differentiate the two carbonyls based on sterics and electronics. The subsequent addition of aqueous HCl acts as a self-validating trap: it rapidly forces the second dehydration step, locking in the regiochemistry before any equilibration can occur.
Experimental Protocol: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles
Preparation : In an oven-dried flask under a nitrogen atmosphere, dissolve the unsymmetrical 1,3-diketone (1.0 equiv, e.g., 10 mmol) in anhydrous DMAc to achieve a 0.5 M concentration.
Hydrazone Formation : Add the arylhydrazine (1.05 equiv) dropwise at room temperature. Stir the mixture for 1–2 hours to allow for the complete kinetic formation of the intermediate hydrazone.
Acid-Promoted Dehydration : Add 10 N aqueous HCl (0.5 equiv, 50 mol%). Stir for an additional 2–4 hours at room temperature. The strong acid catalyzes the cyclization and final dehydration.
Workup : Dilute the reaction mixture with ethyl acetate. Wash sequentially with water (3×) and brine to completely remove the DMAc solvent. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification : Purify the crude product via flash column chromatography (hexanes/EtOAc gradient) to yield the pure regioisomer.
The [3+2] cycloaddition between a nitrilimine (a 1,3-dipole) and an alkyne (the dipolarophile) constructs the pyrazole ring in a single, concerted step. The regioselectivity here is not dictated by solvent kinetics, but by Frontier Molecular Orbital (FMO) theory—specifically, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.
By tuning the electronics of the alkyne (e.g., utilizing electron-deficient alkynes), the reaction becomes highly regioselective, heavily favoring the 1,3,5-trisubstituted architecture. Because isolated diazo compounds pose severe explosion hazards, modern protocols generate the reactive nitrilimine in situ from a stable hydrazonoyl halide using a mild base .
Experimental Protocol: In Situ Nitrilimine Cycloaddition
Preparation : Dissolve the hydrazonoyl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous dichloromethane (DCM).
In Situ Generation : Cool the mixture to 0 °C. Slowly add triethylamine (TEA) (1.5 equiv) dropwise. The base dehydrohalogenates the precursor, generating the highly reactive nitrilimine in situ.
Cycloaddition : Allow the reaction to warm naturally to room temperature and stir for 6–12 hours. Monitor the disappearance of the hydrazonoyl halide via TLC.
Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification : Recrystallize the crude solid from ethanol or purify via silica gel chromatography.
Ce-Catalyzed Tandem Oxidative Coupling: The Green Alternative
The Causality
Moving away from pre-functionalized, highly reactive species, recent advances leverage readily available 1,2-diols and hydrazones. Pal and Jena (2023) developed a highly regioselective protocol utilizing Ceric Ammonium Nitrate (CAN) under an oxygen atmosphere .
CAN acts dually as a redox-active metal catalyst and a Lewis acid. It selectively oxidizes the 1,2-diol to an
-hydroxy carbonyl intermediate. The Lewis acidic nature of Ce(IV) then activates this newly formed carbonyl for nucleophilic attack by the hydrazone. This triggers a cascade cyclization and aromatization (via the loss of water) to form the pyrazole. This self-validating sequence avoids harsh reagents and utilizes ambient O₂ as the terminal oxidant, making it highly sustainable.
Experimental Protocol: Ce-Catalyzed Synthesis from 1,2-Diols
Preparation : In a reaction vial, combine the hydrazone (1.0 equiv, e.g., 0.5 mmol) and the 1,2-diol (e.g., ethylene glycol, which acts as both the reactant and the solvent, 2 mL).
Reaction : Equip the vial with an O₂ balloon to maintain an oxygen atmosphere. Stir the mixture at 80 °C for 1–3 hours.
Workup : Cool the mixture to room temperature, dilute with distilled water, and extract with ethyl acetate (3×). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification : Purify the crude residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the target pyrazole.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three methodologies to aid in route selection:
Parameter
Optimized Knorr Condensation
1,3-Dipolar Cycloaddition
Ce-Catalyzed Tandem Oxidation
Primary Precursors
1,3-Diketones + Arylhydrazines
Hydrazonoyl Halides + Alkynes
1,2-Diols + Hydrazones
Typical Yields
59% – 98%
65% – 90%
58% – 82%
Regioselectivity
Excellent (>95:5 ratio)
Excellent (Substrate dependent)
Complete (Single regioisomer)
Reaction Time
3 – 6 hours
6 – 12 hours
1 – 3 hours
Temperature
Room Temperature
0 °C to Room Temp
80 °C
Environmental Impact
Moderate (Requires DMAc, HCl)
Moderate (Halide waste, DCM)
Low (Uses O₂ oxidant, diol solvent)
Best Use Case
Scale-up synthesis of 1-aryl pyrazoles
Complex, highly functionalized targets
Late-stage synthesis, green chemistry
Visualizations
Overview of the three primary regioselective pyrazole synthesis pathways.
Mechanistic sequence of the Cerium-catalyzed tandem oxidation and cyclization.
References
Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). "A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270.[Link]
Pal, C. K., & Jena, A. K. (2023). "Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation." Organic & Biomolecular Chemistry, 21(1), 59-64.[Link]
Executive Summary & Chemical Identity 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine (CAS: 1006957-12-5) is a heterocyclic building block frequently used in medicinal chemistry for the synthesis of bioactive compounds.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine (CAS: 1006957-12-5) is a heterocyclic building block frequently used in medicinal chemistry for the synthesis of bioactive compounds.[1] Its structure combines a pyrazole ring, a furan moiety, and a secondary amine.[1]
Proper disposal is critical not only for regulatory compliance but to prevent environmental contamination and adverse reactions in waste streams.[1] As an amine-containing organic compound, it is chemically basic; as a furan derivative, it possesses specific toxicological properties that mandate segregation from oxidizers and strong acids.[1]
Table 1: Chemical Identification & Hazard Profile
Parameter
Details
Chemical Name
1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
CAS Number
1006957-12-5
Molecular Formula
C₁₀H₁₃N₃O
Molecular Weight
191.23 g/mol
Physical State
Solid (typically off-white to yellow powder) or Oil (depending on purity)
Not explicitly P- or U-listed by name; regulate as Hazardous Chemical Waste (Ignitable/Toxic characteristics possible).[1][2]
Pre-Disposal Safety Assessment
Before handling waste, you must establish a "Safety Perimeter" around the procedure.[1] This compound contains a secondary amine, which can react exothermically with acids, and a furan ring, which can be sensitive to strong oxidizers.
Personal Protective Equipment (PPE) Matrix
PPE Type
Specification
Rationale
Hand Protection
Nitrile Gloves (Double gloving recommended)
Provides barrier against organic amines.[1] Latex is permeable to many organic bases.
Eye Protection
Chemical Safety Goggles
Prevents exposure to dust or splashes; amines are caustic to corneal tissue.[1]
Respiratory
N95 (Solids) or Fume Hood (Liquids)
Prevents inhalation of fine particulates or solvent vapors during transfer.[1]
Effective disposal relies on correct chemical segregation.[1] Mixing this compound with incompatible waste streams can lead to dangerous side reactions.[1]
Core Segregation Rules:
NO Acids: Do not mix with acidic waste streams (e.g., HCl, H₂SO₄).[1] The amine group will protonate, generating heat (exothermic neutralization).[1]
NO Oxidizers: Isolate from strong oxidizers (e.g., Peroxides, Nitric Acid).[1] The furan ring is electron-rich and susceptible to rapid, energetic oxidation.[1]
Halogen Status: Unless dissolved in a halogenated solvent (DCM, Chloroform), this compound itself is Non-Halogenated .[1]
Visual Workflow: Waste Stream Decision Tree
Figure 1: Decision logic for segregating 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine waste based on physical state and solvent matrix.
Step-by-Step Disposal Protocol
This protocol assumes a standard laboratory setting compliant with EPA (US) or equivalent local hazardous waste regulations.[1]
Scenario A: Disposal of Pure Solid Substance
Use this for expired shelf-life chemicals or excess synthesis product.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vendor container if intact.[1]
Transfer: Working inside a fume hood, transfer the solid into the waste container.[1] Avoid generating dust.[1][3][4][5]
Secondary Containment: Place the sealed container into a clear zip-lock bag to contain any potential exterior residue.
Storage: Store in the Solid Waste satellite accumulation area until pickup.
Scenario B: Disposal of Reaction Mixtures/Solutions
Use this for mother liquors or HPLC waste.
pH Check: Ensure the solution pH is between 6 and 10. If highly acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste carboy to prevent heat generation in the drum.[1]
Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).[1]
Pouring: Funnel the liquid into the appropriate carboy (Halogenated vs. Non-Halogenated). Do not overfill (leave 10% headspace).
Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste carboy.[1]
Scenario C: Empty Container Disposal
RCRA "Empty" Standard:
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[1]
Dispose of Rinsate: Pour all rinsate into the Non-Halogenated Organic Waste stream.[1]
Deface Label: Cross out the chemical name and CAS number.[1] Mark as "Triple Rinsed - Empty".
Glass Disposal: Discard the clean glass bottle in the designated "Broken/Lab Glass" box, not general trash.
Emergency Spill Management
In the event of a spill, immediate action is required to prevent exposure and tracking of the chemical.[1]
Visual Workflow: Spill Response
Figure 2: Sequential workflow for managing a laboratory spill of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine.
Specific Spill Tactics:
Solid Spill: Do not dry sweep if dust generation is likely.[1] Cover with a wet paper towel (water or ethanol) to dampen, then scoop into a waste bag.[1]
Liquid Spill: Cover with vermiculite, sand, or commercial spill pads.[1] Do not use sawdust (combustible).[1]
Regulatory Compliance & References
Regulatory Context (USA - RCRA):
While 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is not a specifically listed P- or U-waste, the generator is responsible for determining waste characteristics.[1]
Characteristic of Ignitability (D001): Applicable if dissolved in flammable solvents.[1]
Characteristic of Toxicity: Furan derivatives can exhibit toxicity.[1][3][5][6] In the absence of TCLP data, the "Precautionary Principle" dictates managing it as Hazardous Waste .[1]
Destruction Method:
The preferred method of destruction for nitrogen-containing heterocycles is High-Temperature Incineration with scrubber systems to manage NOₓ emissions.[1]
References
National Center for Biotechnology Information (PubChem). (2023).[1] Compound Summary for Pyrazole Derivatives. Retrieved October 26, 2023, from [Link][1]
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link][1]
Personal protective equipment for handling 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
Comprehensive Safety and Handling Guide: 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 1-Ethyl-N-(2-furylmeth...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from the known hazards of its constituent chemical moieties: a pyrazole core, a secondary amine, and a furan ring. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The toxicological properties of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine have not been fully characterized. However, an analysis of its structural components suggests the following potential hazards:
Pyrazole Moiety: Pyrazole-containing compounds can be harmful if swallowed or toxic in contact with skin, causing skin irritation and serious eye damage.[1] Some pyrazole derivatives have been shown to cause damage to organs through prolonged or repeated exposure.[1]
Amine Functional Group: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[2][3] Inhalation of amine vapors may be harmful, and it is crucial to handle these compounds in well-ventilated areas.[2][3]
Furan Ring: Furan is a flammable liquid and can form explosive peroxides upon exposure to air.[4] It is irritating to the skin, eyes, and respiratory tract, and exposure can lead to severe lung damage.[5][6] Furan is also considered possibly carcinogenic to humans.[5]
Given these potential hazards, a cautious approach is warranted. All handling of this compound should be performed with the assumption that it is hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine.
PPE Category
Item
Specifications
Rationale
Eye Protection
Safety Goggles
Chemical splash goggles compliant with ANSI Z87.1 or EN 166 (EU) standards.[7]
To protect eyes from splashes, vapors, and dust.
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves. Consult the manufacturer's glove compatibility chart for specific breakthrough times.[7][8]
To prevent skin contact with the compound.
Body Protection
Laboratory Coat
A long-sleeved lab coat, fully buttoned, is required.[8] For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.
To protect clothing and skin from contamination.
Respiratory Protection
Chemical Fume Hood
All handling of this compound, particularly in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood.[8]
To prevent inhalation of any dust, aerosols, or vapors.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow based on the scale and nature of the handling procedure.
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
3.1. Storage and Preparation
Storage: Upon receipt, store 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine in a tightly sealed container in a cool, dry, and dark place.[8] Storage in a well-ventilated area is also recommended.[7]
Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can affect the compound's stability.[8]
Inert Atmosphere: For applications sensitive to air and moisture, consider handling the compound under an inert atmosphere, such as argon or nitrogen.[8]
3.2. Weighing and Solution Preparation
Fume Hood: Conduct all weighing and solution preparation activities inside a certified chemical fume hood to minimize inhalation exposure.[8]
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
Spill Containment: Work on a disposable absorbent pad to contain any potential spills.
Dispensing: Use a spatula to carefully transfer the solid compound. Avoid creating dust. If the compound is a liquid, use a calibrated pipette.
Dissolving: Add the solvent to the solid in a closed container and mix gently. If heating is required, use a controlled heating mantle and ensure proper ventilation.
3.3. Reaction and Work-up
All reactions should be carried out in a well-ventilated fume hood.
Ensure that all glassware is properly secured.
Monitor the reaction for any signs of an exothermic event or pressure build-up.
Quench reactions carefully, especially when using reactive reagents.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Seek medical attention.
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[9] Get medical attention if irritation persists.
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water.[10] Seek immediate medical attention.
Spill: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7] For large spills, contact your institution's environmental health and safety department. Do not let the product enter drains.[7]
Disposal Plan
Proper disposal of 1-Ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine and any associated waste is essential to prevent environmental contamination and comply with regulations.
5.1. Waste Segregation
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[8]
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[8]
Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[8][11] Do not mix with other waste streams unless compatibility is confirmed.[11]
The following diagram outlines the general waste disposal workflow.
Caption: A step-by-step workflow for the safe disposal of waste generated from handling the compound.
5.2. Disposal Method
Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.[12]
References
What are the Health and Safety Guidelines for Using Amines? (URL: )
Pyrazole - Safety D
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: )
Furan - Safety D
Personal protective equipment for handling Amino-PEG6-amine - Benchchem. (URL: )
SAFETY D
Amine Disposal For Businesses - Collect and Recycle. (URL: )
FURFURAL - Furan. (URL: )
Personal Protective Equipment. (URL: )
SAFETY D
Safety d
Chemical Waste Disposal Guidelines. (URL: )
Safety d
SAFETY D
SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
SAFETY D
SAFETY D
FURAN | CAMEO Chemicals | NOAA. (URL: )
Safety D
Safety Data Sheet: Furan-d4 - Chemos GmbH&Co.KG. (URL: )
SAFETY D
Furan - Hazardous Substance Fact Sheet. (URL: )
Chemical Waste Management Guide. (URL: )
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (URL: )
Proper Disposal of N-(furan-2-ylmethyl)butan-1-amine: A Step-by-Step Guide - Benchchem. (URL: )